TbPTR1 inhibitor 2
説明
Structure
2D Structure
特性
IUPAC Name |
6-methylsulfonyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHNHJAMVNINSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051796 | |
| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17557-67-4 | |
| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction to Trypanosoma brucei and Pteridine Reductase 1 (PTR1)
An In-depth Technical Guide on the Mechanism of Action of TbPTR1 Inhibitor 2
Trypanosoma brucei is a protozoan parasite and the causative agent of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This disease poses a significant health threat in sub-Saharan Africa. The parasite's unique metabolic pathways offer promising targets for the development of new chemotherapeutic agents. One such pathway is the folate and biopterin salvage pathway, which is essential for the parasite's survival as it cannot synthesize these vital cofactors de novo[1][2][3].
Within this pathway, Pteridine Reductase 1 (TbPTR1) plays a crucial role. TbPTR1 is an NADPH-dependent short-chain reductase that reduces both pterins and folates[2][4]. Crucially, it can bypass the activity of dihydrofolate reductase-thymidylate synthase (DHFR-TS), the target of classical antifolate drugs like methotrexate. This bypass mechanism renders trypanosomes resistant to such drugs, making TbPTR1 an attractive target for novel inhibitor development[2][4][5]. The inhibition of TbPTR1, potentially in combination with DHFR-TS inhibitors, is a key strategy in the search for new treatments for HAT.
This guide focuses on the mechanism of action of compounds identified as "Inhibitor 2" in scientific literature, specifically a flavonoid and the sesquiterpene lactone, cynaropicrin, both of which have demonstrated inhibitory activity against TbPTR1.
Mechanism of Action of TbPTR1 Inhibitors
The designation "Inhibitor 2" or "Compound 2" has been used for different molecules in the context of TbPTR1 inhibition. This guide will detail the mechanisms for two such compounds: a flavonoid whose binding has been elucidated by crystallography, and cynaropicrin, a natural product identified through screening.
Flavonoid Inhibitor 2
The crystal structure of a flavonoid, referred to as "compound 2," has been determined in a complex with TbPTR1 and the cofactor NADP+, providing a detailed view of its binding mode at a resolution of 1.38 Å[6].
Binding Mode and Molecular Interactions: The flavonoid inhibitor binds within the substrate-binding pocket of TbPTR1. The core of its mechanism involves a π-sandwich interaction, where the chromen-4-one ring of the flavonoid is positioned between the nicotinamide ring of the NADPH/NADP+ cofactor and the aromatic side chain of the amino acid Phenylalanine 97 (Phe97)[6]. This stacking interaction is a key feature of its binding.
The orientation of this flavonoid direct its bicyclic core towards the opposite side of the active site cavity when compared to other inhibitors[6]. The specific hydrogen bonds and hydrophobic interactions with surrounding residues and the cofactor lock the inhibitor in place, preventing the binding of the natural substrates (like biopterin or dihydrofolate) and thus inhibiting the enzyme's reductive activity.
Cynaropicrin (Sesquiterpene Lactone Inhibitor 2)
Cynaropicrin is a sesquiterpene lactone that has been identified as an inhibitor of both TbPTR1 and TbDHFR. Its mechanism is believed to involve covalent modification of the target enzyme.
Binding Mode and Molecular Interactions: Sesquiterpene lactones, including cynaropicrin, are known to be reactive molecules. Their biological activity is often attributed to the presence of an α-methylene-γ-butyrolactone moiety, which can act as a Michael acceptor for nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine residues[7][8]. The inhibitory effect of cynaropicrin on other proteins has been shown to be abrogated by the addition of sulfhydryl compounds like L-cysteine, supporting a mechanism involving covalent conjugation to cysteine residues[7]. While the specific cysteine residue(s) targeted on TbPTR1 by cynaropicrin have not been definitively identified in the provided literature, TbPTR1 does possess a reactive cysteine (Cys168) within its active site, which is a plausible target for such covalent modification[2]. This irreversible or slowly reversible binding would lead to the inactivation of the enzyme.
Quantitative Data
The inhibitory activities of these compounds against TbPTR1 have been quantified and are summarized below.
| Inhibitor Name/Class | Compound ID | Target Enzyme | Parameter | Value | Reference |
| Sesquiterpene Lactone | Cynaropicrin | TbPTR1 | IC50 | 12.4 µM | [5] |
| Sesquiterpene Lactone | Cynaropicrin | TbDHFR | IC50 | 7.1 µM | [5] |
| Flavonoid | Compound 2 | TbPTR1 | Resolution | 1.38 Å | [6] |
Note: IC50 is the half-maximal inhibitory concentration. Resolution refers to the resolution of the crystal structure.
Signaling Pathways and Experimental Workflows
Folate and Biopterin Salvage Pathway in T. brucei
The following diagram illustrates the metabolic pathway involving TbPTR1 in Trypanosoma brucei. It highlights how TbPTR1 provides a bypass to the canonical DHFR-TS enzyme, conferring resistance to DHFR inhibitors.
Caption: Folate and Biopterin salvage pathway in T. brucei.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical workflow for identifying and characterizing a novel TbPTR1 inhibitor.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Folate Transport in Antifolate Drug Action in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro anti-inflammatory effects of cynaropicrin, a sesquiterpene lactone, from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of cynaropicrin and related sesquiterpene lactones from leaves of artichoke (Cynara scolymus L.) on induction of iNOS in RAW264.7 cells and its high-affinity proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of TbPTR1 Inhibitor 2
This technical guide provides a comprehensive overview of the discovery and development of compounds referred to as "TbPTR1 inhibitor 2" in scientific literature. Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), making it a key target for drug development. Various research endeavors have identified and characterized different molecules as "inhibitor 2" or "compound 2," each with distinct structural features and inhibitory profiles. This document collates and presents the available data on these compounds for researchers, scientists, and drug development professionals.
Flavonol-based Inhibitor: 3,6-dihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one (NMT-H024)
A significant finding in the pursuit of TbPTR1 inhibitors is a flavonol derivative identified as compound 2 (NMT-H024). This compound emerged from a target-based screening of a natural product library, followed by phenotypic screening against Trypanosoma brucei.
Quantitative Data
| Compound ID | Target Enzyme | IC50 (µM) | EC50 against T. brucei (µM) | Selectivity Index (hDHFR IC50 / TbPTR1 IC50) | Reference |
| Compound 2 (NMT-H024) | TbPTR1 | 4.3 | < 10 | > 10 | [1][2] |
| LmPTR1 | - | - | - | [2] | |
| hDHFR | 50 | - | - | [2] |
Experimental Protocols
Enzyme Inhibition Assay: The inhibitory activity of the compounds against T. brucei PTR1 (TbPTR1) was determined using a spectrophotometric assay. The assay mixture contained the enzyme in a suitable buffer, the cofactor NADPH, and the substrate dihydrobiopterin. The reaction was initiated by the addition of the substrate, and the rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
Crystallography: The crystal structure of TbPTR1 in complex with compound 2 (NMT-H024) and the cofactor NADP+ was determined by X-ray diffraction at a resolution of 1.38 Å.[1] Crystals were obtained by the sitting-drop vapor-diffusion method. Data were collected at a synchrotron source and processed using standard crystallographic software. The structure revealed that the flavonol inhibitor occupies the biopterin binding site of the enzyme.[1][2]
Visualization
References
The Central Role of Pteridine Reductase 1 in Trypanosoma brucei: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pteridine reductase 1 (PTR1) is a key enzyme in the folate and biopterin metabolism of the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This enzyme provides a crucial metabolic bypass to the conventional dihydrofolate reductase (DHFR) pathway, rendering classical antifolate drugs largely ineffective. Genetic and biochemical studies have validated PTR1 as essential for parasite survival and virulence, positioning it as a promising target for novel chemotherapeutic interventions. This technical guide provides an in-depth overview of the function, and significance of PTR1 in T. brucei, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals in this critical area of neglected tropical disease research.
Introduction: The Significance of Pteridine Reductase 1 in Trypanosoma brucei
Gene knockout and RNA interference (RNAi) studies have unequivocally demonstrated that PTR1 is essential for the survival of bloodstream form T. brucei both in vitro and in vivo.[9] Depletion of PTR1 leads to defects in cell division and is lethal to the parasite.[9] These findings underscore the potential of PTR1 as a standalone drug target or for a co-inhibition strategy alongside DHFR.[3][8]
Biochemical and Kinetic Properties of T. brucei PTR1
The enzymatic activity of T. brucei PTR1 (TbPTR1) has been extensively characterized, revealing its broad substrate specificity and kinetic parameters.
Quantitative Enzyme Kinetics
The following table summarizes the key kinetic parameters of recombinant TbPTR1 for various substrates.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Reference(s) |
| Dihydrobiopterin (H2B) | 3.8 (±0.7) | 4.7 | 4.3 x 105 | 3.7 | [4] |
| Biopterin | - | - | - | 3.7 | [4] |
| Folate | - | - | - | 4.0 - 8.0 | [4] |
| Dihydrofolate (DHF) | - | - | - | 4.0 - 8.0 | [4] |
| Quinonoid dihydrobiopterin (qH2B) | 10-fold lower affinity than H2B | - | - | - | [5] |
Note: '-' indicates data not available in the cited sources.
Inhibitor Binding and Potency
A variety of compounds have been investigated as inhibitors of TbPTR1. The following table presents the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected inhibitors.
| Inhibitor | Ki (nM) | IC50 (µM) | Inhibition Type | Reference(s) |
| Methotrexate (MTX) | - | 2.7 (ED50) | - | [4][10] |
| Trimetrexate | ~70 | - | - | [7] |
| Pemetrexed | - | - | - | [7] |
| 2,4-Diaminopyrimido[4,5-b]indol-6-ol | low-micromolar Ki | - | - | [1] |
| Cynaropicrin | - | 12.4 | - | [11] |
Note: '-' indicates data not available in the cited sources. ED50 refers to the effective dose for 50% of the maximal effect.
Pteridine and Folate Metabolism in T. brucei
The metabolic pathway for pteridine and folate reduction in T. brucei is distinct from that in mammals, primarily due to the presence of PTR1. The following diagram illustrates this pathway, highlighting the central role of PTR1 and its interplay with the bifunctional DHFR-thymidylate synthase (DHFR-TS).
Caption: Pteridine and folate reduction pathway in T. brucei.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study PTR1 in T. brucei.
Recombinant TbPTR1 Expression and Purification
This protocol describes the expression of recombinant TbPTR1 in Escherichia coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the TbPTR1 gene (e.g., pET series)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 20% (v/v) glycerol)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Size-exclusion chromatography column
Procedure:
-
Transform the expression vector into a suitable E. coli strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer.
-
(Optional) If the protein has a cleavable tag, perform enzymatic cleavage followed by a second affinity chromatography step to remove the tag and protease.
-
Further purify the protein by size-exclusion chromatography.
-
Assess protein purity by SDS-PAGE and determine the concentration.
-
Flash-freeze aliquots in liquid nitrogen and store at -80°C.[10]
TbPTR1 Enzyme Activity Assay
This spectrophotometric assay measures the activity of TbPTR1 by monitoring the oxidation of NADPH.
Materials:
-
Purified recombinant TbPTR1
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM KCl, 0.1% (v/v) Triton X-100)
-
NADPH
-
Substrate (e.g., dihydrobiopterin - H2B)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer and NADPH (e.g., 100 µM final concentration).
-
Add the purified TbPTR1 enzyme to the reaction mixture and pre-incubate for 2 minutes at 22°C.
-
Initiate the reaction by adding the substrate (e.g., 25 nM H2B).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).[9]
RNA Interference (RNAi)-Mediated Knockdown of TbPTR1
This protocol outlines the general steps for inducible RNAi to deplete TbPTR1 in bloodstream form T. brucei.
Materials:
-
T. brucei bloodstream form cell line engineered for inducible expression (e.g., "single-marker" cell line).
-
RNAi vector containing a fragment of the TbPTR1 gene flanked by opposing T7 promoters.
-
Electroporator and cuvettes.
-
HMI-9 medium supplemented with serum.
-
Selective drugs (e.g., G418, hygromycin).
-
Tetracycline for induction.
Procedure:
-
Linearize the RNAi vector.
-
Transfect the linearized vector into the T. brucei cell line by electroporation.
-
Select for stable transformants using the appropriate selective drugs.
-
To induce RNAi, add tetracycline (e.g., 1 µg/mL) to the culture medium.
-
Monitor cell growth and viability over several days.
-
At different time points post-induction, harvest cells to assess the level of TbPTR1 knockdown by Western blotting or qRT-PCR.
Caption: A generalized workflow for studying TbPTR1 function using RNAi.
Cell Viability Assay
This assay is used to determine the effect of PTR1 inhibitors on the viability of T. brucei cells.
Materials:
-
T. brucei bloodstream form cells.
-
96-well plates.
-
HMI-9 medium.
-
Test compounds (PTR1 inhibitors).
-
Resazurin-based viability reagent (e.g., AlamarBlue).
-
Plate reader for fluorescence measurement.
Procedure:
-
Seed T. brucei cells into a 96-well plate at a low density (e.g., 1 x 104 cells/mL).
-
Add serial dilutions of the test compounds to the wells. Include appropriate controls (e.g., no drug, vehicle control, positive control inhibitor).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add the resazurin-based reagent to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence (e.g., excitation 560 nm, emission 590 nm) using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6][14]
PTR1 as a Drug Target: Antifolate Resistance and Therapeutic Strategies
The ability of PTR1 to reduce dihydrofolate provides a mechanism for resistance to classical antifolates that target DHFR. When DHFR is inhibited, the parasite can upregulate PTR1 activity to maintain the supply of essential tetrahydrofolate.
Caption: PTR1 provides a bypass for DHFR inhibition by antifolates.
This resistance mechanism highlights the attractiveness of a dual-inhibition strategy, targeting both DHFR and PTR1 simultaneously. Such an approach could lead to a synergistic effect, effectively shutting down both pathways for tetrahydrofolate production and leading to parasite death.[8] The development of potent and specific inhibitors of TbPTR1, therefore, remains a high priority in the search for new treatments for Human African Trypanosomiasis.
Conclusion
Pteridine reductase 1 is a validated and critical enzyme in the metabolic network of Trypanosoma brucei. Its essential role in pterin reduction and its ability to circumvent the action of classical antifolates make it a compelling target for drug discovery. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the biology of TbPTR1 and to accelerate the development of novel therapeutics against this devastating neglected disease.
References
- 1. High-resolution crystal structure of Trypanosoma brucei pteridine reductase 1 in complex with an innovative tricyclic-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducible RNAi as a forward genetic tool in Trypanosoma brucei (Chapter 18) - RNA Interference Technology [cambridge.org]
- 3. Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trypanosoma brucei pteridine reductase 1 is essential for survival in vitro and for virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iCODA: RNAi-based inducible knock-in system in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA interference as a genetic tool in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Strategy of RNA Interference That Targets Heterologous Sequences Reveals CITFA1 as an Essential Component of Class I Transcription Factor A in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]
TbPTR1: A Promising Drug Target for African Trypanosomiasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by Trypanosoma brucei. Current treatments are hampered by toxicity, difficult administration, and emerging resistance, necessitating the discovery of novel drug targets. Pteridine reductase 1 (TbPTR1) has emerged as a critical enzyme for the parasite's survival, playing a key role in the salvage of essential pteridines and offering a metabolic bypass to antifolate drugs that target dihydrofolate reductase (DHFR). This guide provides a comprehensive technical overview of TbPTR1 as a drug target, summarizing quantitative data on its inhibitors, detailing key experimental protocols, and visualizing essential pathways and workflows to aid in the development of new therapeutics against this neglected tropical disease.
Introduction: The Case for Targeting TbPTR1
Trypanosoma brucei is auxotrophic for pteridines, which are vital for the synthesis of essential metabolites like tetrahydrobiopterin (BH4) and tetrahydrofolate (THF).[1] These cofactors are crucial for various cellular processes, including the synthesis of nucleic acids and proteins.[1] While most organisms rely on the DHFR pathway for folate metabolism, trypanosomatids possess a unique enzyme, pteridine reductase 1 (PTR1), which can reduce both pterins and folates.[1][2] This enzymatic activity provides a bypass mechanism, rendering classical antifolate drugs that inhibit DHFR ineffective against these parasites.[3][4]
Genetic studies have demonstrated that TbPTR1 is essential for the survival of bloodstream form T. brucei in vitro and for its virulence in vivo.[5] Knockdown of TbPTR1 via RNA interference leads to cell death, highlighting its critical role in parasite biology.[5] The dual inhibition of both TbPTR1 and DHFR is a promising therapeutic strategy to overcome this metabolic redundancy and effectively block the production of essential reduced pteridines.[1][4]
Biochemical and Structural Properties of TbPTR1
TbPTR1 is a member of the short-chain dehydrogenase/reductase (SDR) family of enzymes.[1] It catalyzes the NADPH-dependent reduction of biopterin to dihydrobiopterin (H2B) and subsequently to tetrahydrobiopterin (H4B).[2] It can also reduce folate to dihydrofolate (H2F) and then to tetrahydrofolate (H4F).[1]
The crystal structure of TbPTR1 has been solved, revealing a homotetrameric protein.[6][7][8] Each monomer consists of a single domain with a central β-sheet flanked by α-helices, characteristic of the SDR fold. The active site is located in a cleft between the subunits and contains the binding sites for the NADPH cofactor and the pteridine substrate.[6][8] Structural analyses of TbPTR1 in complex with various inhibitors have provided valuable insights into the key interactions within the active site, facilitating structure-based drug design efforts.[3][6][8]
Data Presentation: TbPTR1 Inhibitors
A variety of chemical scaffolds have been investigated for their inhibitory activity against TbPTR1. The following tables summarize the quantitative data for some of the most promising inhibitor classes.
Table 1: Tricyclic Inhibitors of TbPTR1
| Compound | Ki (μM) | Reference |
| 2,4-Diaminopyrimido[4,5-b]indol-6-ol | low-micromolar | [3] |
Table 2: Flavonoid Inhibitors of TbPTR1
| Compound | IC50 vs TbPTR1 (μM) | % Inhibition at 50 μM vs TbPTR1 | Reference | |---|---|---| | Compound 2 | - | ~80% |[9] | | Compound 7 | - | ~70% |[9] | | NP-13 | - | ~60% |[6] | | NP-29 | - | ~90% |[6] |
Table 3: Benzimidazole-based Inhibitors of TbPTR1
| Compound | IC50 vs TbPTR1 (μM) | Reference |
| Compound 11 | Not specified, potent inhibitor | [8] |
Table 4: Miscellaneous Inhibitors of TbPTR1
| Compound | Scaffold | IC50 vs TbPTR1 (μM) | EC50 vs T. brucei (μM) | Reference |
| RUBi004 | Not specified | - | low micromolar | [1] |
| RUBi007 | Not specified | - | low micromolar | [1] |
| RUBi014 | Not specified | - | low micromolar | [1] |
| RUBi016 | Not specified | - | low micromolar | [1] |
| RUBi018 | Not specified | - | low micromolar | [1] |
| Compound 11 (Scaffold II) | 2-aminobenzimidazole | Potent | Modest | [4] |
| Compound 13 (Scaffold II) | 2-aminobenzimidazole | Potent | Modest | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of TbPTR1 inhibitors.
Recombinant TbPTR1 Expression and Purification
This protocol describes the expression of His-tagged TbPTR1 in E. coli and its subsequent purification.
-
Cloning: The gene encoding TbPTR1 is amplified by PCR and cloned into a suitable bacterial expression vector (e.g., pET series) containing an N-terminal polyhistidine (His6) tag.
-
Transformation: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. d. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
Cell Lysis: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed to pellet the cell debris.
-
Purification: a. Apply the cleared lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins. c. Elute the His-tagged TbPTR1 from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Analyze the purified protein fractions by SDS-PAGE to assess purity. e. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.
TbPTR1 Enzyme Activity and Inhibition Assay
This spectrophotometric assay measures the activity of TbPTR1 by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Reagents:
-
Assay buffer: 50 mM Tris-HCl, pH 7.5.
-
NADPH solution: Prepare a stock solution in assay buffer.
-
Substrate solution: Prepare a stock solution of biopterin or folate in a suitable solvent.
-
Recombinant TbPTR1 enzyme.
-
Inhibitor compounds dissolved in DMSO.
-
-
Assay Procedure: a. In a 96-well UV-transparent plate, add the following to each well:
- Assay buffer.
- NADPH to a final concentration of 100-200 µM.
- Inhibitor compound at various concentrations (or DMSO for control).
- Recombinant TbPTR1 enzyme. b. Incubate the plate at room temperature for 5-10 minutes to allow for inhibitor binding. c. Initiate the reaction by adding the substrate (e.g., biopterin) to a final concentration around its Km value. d. Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance curve. b. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Trypanosoma brucei Cell Viability Assay
This assay, often utilizing resazurin (AlamarBlue), assesses the effect of inhibitor compounds on the viability of bloodstream form T. brucei.
-
Materials:
-
Bloodstream form Trypanosoma brucei (e.g., Lister 427 strain).
-
HMI-9 medium supplemented with 10% fetal bovine serum.
-
Inhibitor compounds dissolved in DMSO.
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).
-
-
Assay Procedure: a. Seed bloodstream form trypanosomes into a 96-well plate at a density of approximately 2 x 104 cells/well in 100 µL of HMI-9 medium. b. Add the inhibitor compounds at various concentrations in a final volume of 200 µL per well. Include a DMSO-only control. c. Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours. d. Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours. e. Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
Data Analysis: a. Subtract the background fluorescence/absorbance from the values of the test wells. b. Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Mandatory Visualizations
Folate and Biopterin Metabolic Pathway in T. brucei
Caption: Folate and Biopterin salvage pathway in T. brucei.
Experimental Workflow for TbPTR1 Inhibitor Discovery
Caption: Workflow for TbPTR1 inhibitor discovery.
Conclusion and Future Directions
TbPTR1 stands as a validated and promising drug target for the development of novel therapies against African trypanosomiasis. Its essential role in the parasite's pteridine salvage pathway and its ability to confer resistance to classical antifolates make it an attractive target. The availability of its crystal structure provides a solid foundation for structure-based drug design, and the development of robust in vitro and cell-based assays facilitates the screening and characterization of potential inhibitors.
Future efforts should focus on the discovery of potent and selective dual inhibitors of both TbPTR1 and DHFR to achieve a comprehensive blockade of the folate and biopterin metabolic pathways. The optimization of current inhibitor scaffolds to improve their pharmacokinetic and pharmacodynamic properties is crucial for their progression into preclinical and clinical development. The technical information and protocols provided in this guide are intended to support and accelerate these research and development endeavors, ultimately contributing to the discovery of new and effective treatments for this devastating disease.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. sketchviz.com [sketchviz.com]
- 5. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of TbPTR1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting Trypanosoma brucei pteridine reductase 1 (TbPTR1), a key enzyme in the folate biosynthesis pathway of the parasite responsible for Human African Trypanosomiasis (Sleeping Sickness). Understanding the SAR of TbPTR1 inhibitors is crucial for the rational design of novel and potent therapeutic agents against this neglected tropical disease.
Core Concepts in TbPTR1 Inhibition
Pteridine reductase 1 (PTR1) is a vital enzyme for trypanosomatids, as it provides a salvage pathway for pterins, which are essential for parasite growth.[1] TbPTR1 can reduce both pterins and folates, and notably, it can act as a metabolic bypass for dihydrofolate reductase (DHFR), an enzyme targeted by classical antifolate drugs.[1] This bypass mechanism renders trypanosomes intrinsically resistant to drugs like methotrexate. Therefore, the dual inhibition of both TbPTR1 and TbDHFR is considered a promising strategy for the development of effective anti-trypanosomal therapies.[1][2]
The active site of TbPTR1 is a relatively large and flexible cavity, allowing for the accommodation of a variety of inhibitor scaffolds.[1] Key amino acid residues within this site play a crucial role in inhibitor binding and selectivity. Understanding the interactions between inhibitors and these residues is fundamental to elucidating the SAR.
Quantitative Data on TbPTR1 Inhibitors
The inhibitory potency of various compounds against TbPTR1 is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the quantitative data for several classes of TbPTR1 inhibitors, providing a comparative overview of their efficacy.
Table 1: Pteridine-Based Inhibitors
| Compound | Scaffold | TbPTR1 IC50 (µM) | TbPTR1 Ki (µM) | Reference |
| 2a | Pteridine | 0.0007 (apparent) | - | [3] |
| 2e | Pteridine | - | - | [4] |
Table 2: Flavonoid and Chromen-4-one Inhibitors
| Compound | Scaffold | TbPTR1 IC50 (µM) | Reference |
| NP-29 | Chromen-4-one | - | [5] |
| NP-13 | Chromen-4-one | - | [5] |
| Compound 2 | Chromen-4-one | - | [5] |
| Compound 7 | Chromen-4-one | - | [5] |
Table 3: Pyrimido[4,5-b]indole-Based Inhibitors
| Compound | Scaffold | TbPTR1 Ki (µM) | Reference |
| 1 | 2,4-Diaminopyrimido[4,5-b]indol-6-ol | low-micromolar | [1] |
Table 4: Dual TbPTR1/TbDHFR Inhibitors
| Compound | Scaffold | TbPTR1 IC50 (µM) | TbDHFR IC50 (µM) | Reference |
| Various | Natural Products | 0.2 - 85.1 | - | [2] |
Key Structure-Activity Relationships
The analysis of various inhibitor classes in complex with TbPTR1 has revealed several key SAR principles that can guide the design of more potent and selective compounds.
-
Pteridine Core: The pteridine scaffold, mimicking the natural substrate, is a common starting point for inhibitor design. Modifications to this core can significantly impact potency and selectivity. For instance, substitutions at different positions can exploit specific interactions within the active site.
-
Hydrophobic Interactions: The active site of TbPTR1 contains several hydrophobic residues, such as Phe97 and Trp221.[4][5] Inhibitors with hydrophobic moieties that can engage in π-stacking or van der Waals interactions with these residues generally exhibit higher potency. The chromen-4-one core of several inhibitors, for example, engages in a π-sandwich interaction with the nicotinamide ring of the NADPH cofactor and the aromatic side chain of Phe97.[5]
-
Hydrogen Bonding Network: A network of hydrogen bonds involving the cofactor, surrounding amino acid residues (e.g., Arg14, Tyr174, Asp161), and water molecules is crucial for inhibitor binding.[5] For instance, the hydroxyl group at position 7 of the chromen-4-one inhibitor NP-29 donates a hydrogen bond to the NADPH/NADP+ β-phosphate and accepts a hydrogen bond from Arg14.[5]
-
Flexibility of the Active Site: The TbPTR1 active site possesses a degree of flexibility, particularly in certain loop regions. This flexibility can be exploited to design inhibitors that induce a specific conformation of the enzyme, leading to tighter binding.
-
Species Selectivity: Differences in the active site residues between TbPTR1 and its homolog in Leishmania major (LmPTR1) can be exploited to design species-selective inhibitors. For example, the opening of the biopterin binding pocket is more polar in LmPTR1, which can be targeted to achieve selectivity.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of TbPTR1 inhibitors.
Recombinant TbPTR1 Expression and Purification
A standard protocol for obtaining recombinant TbPTR1 for enzymatic and structural studies is as follows:
-
Expression: The gene encoding TbPTR1 is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).[6]
-
Cell Culture: The transformed E. coli are cultured in a rich medium (e.g., SuperBroth) at 37°C to the mid-log phase.[6]
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at a lower temperature (e.g., 30°C).[6]
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication.[6]
-
Purification: The soluble fraction containing the recombinant TbPTR1 is clarified by centrifugation and purified using affinity chromatography, typically with a nickel-charged resin if the protein is His-tagged.[6]
TbPTR1 Enzyme Inhibition Assay (Spectrophotometric Method)
The activity of TbPTR1 and the inhibitory effect of compounds are commonly measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor.[2][7]
-
Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
NADPH solution.
-
Substrate solution (e.g., dihydrobiopterin).
-
Recombinant TbPTR1 enzyme.
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NADPH, and the inhibitor compound at various concentrations.
-
Add the recombinant TbPTR1 enzyme and incubate for a defined period.
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Crystallization of TbPTR1-Inhibitor Complexes
Obtaining high-resolution crystal structures of TbPTR1 in complex with inhibitors is essential for understanding the molecular basis of their interaction.
-
Protein Preparation: Highly pure and concentrated recombinant TbPTR1 is required.
-
Complex Formation: The purified TbPTR1 is incubated with the inhibitor and the cofactor (NADP+ or NADPH) to form the ternary complex.
-
Crystallization: The complex is subjected to crystallization screening using various techniques, such as vapor diffusion, with a range of crystallization conditions (precipitants, buffers, salts, and additives).
-
X-ray Diffraction: Once suitable crystals are obtained, they are cryo-protected and subjected to X-ray diffraction analysis to determine the three-dimensional structure of the complex.[1][5]
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of TbPTR1 inhibitors.
References
- 1. High-resolution crystal structure of Trypanosoma brucei pteridine reductase 1 in complex with an innovative tricyclic-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Search for Dual Inhibitors of the Trypanosoma brucei and Leishmania major Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
TbPTR1 Inhibitor 2 and Folate Metabolism in Trypanosomes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trypanosomatids, the causative agents of devastating diseases like Human African Trypanosomiasis, are auxotrophic for folates and pteridines, making the folate metabolic pathway an attractive target for drug discovery.[1] These parasites possess a unique enzymatic machinery for folate reduction, which includes dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1).[2][3][4] Notably, PTR1 can compensate for DHFR-TS inhibition, rendering many classical antifolates ineffective.[5][6] This underscores the necessity of targeting both enzymes for successful therapeutic intervention. This technical guide focuses on the role of PTR1 in trypanosome folate metabolism and the development of its inhibitors, with a particular emphasis on the 2-guanidinobenzimidazole class of compounds. We present quantitative data on various TbPTR1 inhibitors, detailed experimental protocols for their evaluation, and visual representations of the pertinent biochemical pathways and drug discovery workflows.
The Role of Pteridine Reductase 1 (PTR1) in Trypanosome Folate Metabolism
In contrast to their mammalian hosts, trypanosomatids cannot synthesize folates de novo and must salvage them from the host environment.[1][4] These imported folates are then reduced to the biologically active tetrahydrofolate (THF) by two key enzymes: DHFR-TS and PTR1.[2][4] While DHFR-TS is the primary enzyme responsible for this reduction, PTR1 provides a crucial bypass mechanism.[5][6] When DHFR-TS is blocked by inhibitors such as methotrexate, the parasite can upregulate PTR1 expression to maintain the necessary supply of THF for essential metabolic processes, including DNA synthesis and amino acid metabolism.[2] This functional redundancy makes the dual inhibition of both DHFR-TS and PTR1 a compelling strategy for the development of novel anti-trypanosomal therapeutics.[7]
Signaling Pathway of Folate Metabolism in Trypanosomes
The folate metabolism pathway in Trypanosoma brucei highlights the central roles of folate and biopterin transporters, as well as the reductive enzymes DHFR-TS and PTR1.
References
- 1. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of orally active anti-Trypanosoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. New heterocyclic compounds: Synthesis and antitrypanosomal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Green Synthesis and Biological Evaluation of Benzimidazoles Against Two Neglected Tropical Diseases: Chagas and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to TbPTR1 Inhibitor 2: Structure, Properties, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TbPTR1 inhibitor 2, a compound identified as an inhibitor of Trypanosoma brucei pteridine reductase 1 (TbPTR1). Pteridine reductase 1 is a key enzyme in the folate and biopterin salvage pathway of trypanosomatids, representing a validated target for the development of novel therapies against African trypanosomiasis. This document details the chemical structure and physicochemical properties of this compound, its biological activity, and the experimental protocols for its evaluation. Furthermore, it includes diagrams of the relevant biochemical pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and assessment.
Chemical Identity and Properties
This compound, also referred to as Compound 3a, is chemically known as 2-Amino-6-(methylsulfonyl)benzothiazole. Its identification and key properties are summarized below.
Chemical Structure
Figure 1. Chemical structure of 2-Amino-6-(methylsulfonyl)benzothiazole.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 6-(methylsulfonyl)-1,3-benzothiazol-2-amine | |
| Synonyms | This compound, Compound 3a | [1][2] |
| CAS Number | 17557-67-4 | [1] |
| Molecular Formula | C₈H₈N₂O₂S₂ | [3][4] |
| Molecular Weight | 228.29 g/mol | [3][4] |
| Canonical SMILES | CS(=O)(=O)c1cc2sc(nc2cc1)N |
Table 1. Physicochemical properties of this compound.
Biological Activity and Mechanism of Action
This compound demonstrates inhibitory activity against pteridine reductase 1 (PTR1) from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). This inhibition disrupts the parasite's ability to salvage essential folates and pterins, which are crucial for DNA synthesis and cell proliferation.
In Vitro Inhibitory Activity
The inhibitory potency of the compound against TbPTR1 and its anti-parasitic activity against T. brucei are summarized in Table 2.
| Target/Organism | IC₅₀ (µM) | Reference |
| TbPTR1 | 34.2 | [1] |
| LmPTR1 | 32.9 | [1] |
| T. brucei | 34.2 | [1] |
Table 2. In vitro biological activity of this compound.
Mechanism of Action
Trypanosoma brucei is auxotrophic for folates and pterins, meaning it cannot synthesize them de novo and must acquire them from its host. These molecules are then reduced by dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1) to their biologically active tetrahydro forms. PTR1 provides a crucial metabolic bypass for the DHFR-TS pathway. Therefore, inhibition of TbPTR1, especially in conjunction with DHFR-TS inhibitors, is a promising strategy for anti-trypanosomal drug development. This compound binds to the active site of the enzyme, preventing the reduction of its substrates.
Signaling Pathway
The following diagram illustrates the role of TbPTR1 in the folate and biopterin salvage pathway in Trypanosoma brucei.
Experimental Protocols
The following sections provide detailed methodologies for the evaluation of this compound.
TbPTR1 Enzyme Inhibition Assay (Cytochrome c-Coupled Method)
This assay measures the activity of TbPTR1 by monitoring the reduction of cytochrome c, which is coupled to the enzymatic reduction of dihydrobiopterin (H₂B) to tetrahydrobiopterin (H₄B).
Principle: TbPTR1 catalyzes the NADPH-dependent reduction of H₂B to H₄B. The produced H₄B then non-enzymatically reduces cytochrome c (Fe³⁺) to its colored product (Fe²⁺), which can be monitored spectrophotometrically at 550 nm.
Materials:
-
Recombinant TbPTR1 enzyme
-
This compound (dissolved in DMSO)
-
NADPH
-
Dihydrobiopterin (H₂B)
-
Cytochrome c (from equine heart)
-
Assay Buffer: 20 mM Sodium Citrate, pH 6.0
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
Cytochrome c solution
-
NADPH solution
-
TbPTR1 enzyme solution
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the H₂B substrate solution.
-
Immediately measure the absorbance at 550 nm in kinetic mode for 15-30 minutes at room temperature.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Final Assay Concentrations:
-
TbPTR1: 5-10 nM
-
NADPH: 100 µM
-
Cytochrome c: 80 µM
-
H₂B: 10 µM
-
This compound: Variable concentrations
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the IC₅₀ of this compound.
Conclusion
This compound (2-Amino-6-(methylsulfonyl)benzothiazole) is a validated inhibitor of Trypanosoma brucei pteridine reductase 1. This technical guide has provided a detailed summary of its chemical structure, physicochemical and biological properties, and the experimental procedures for its characterization. The provided diagrams of the relevant biochemical pathway and experimental workflow serve as valuable tools for researchers in the field of anti-trypanosomal drug discovery. Further optimization of this chemical scaffold may lead to the development of more potent and selective inhibitors for the treatment of African trypanosomiasis.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Development and validation of a cytochrome c-coupled assay for pteridine reductase 1 and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Folate Transport in Antifolate Drug Action in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to In Silico Screening for Novel TbPTR1 Inhibitors
Introduction: The Rationale for Targeting TbPTR1
Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by Trypanosoma brucei. The current treatments are often hampered by toxicity and emerging drug resistance, necessitating the discovery of novel therapeutic agents.[1][2] Pteridine reductase 1 (PTR1) in T. brucei (TbPTR1) has emerged as a promising drug target.[3][4]
Trypanosomatids are auxotrophic for pteridines and folates, meaning they cannot synthesize them de novo and must salvage them from their host.[4] The enzyme Dihydrofolate Reductase (DHFR) is a classical antifolate target. However, trypanosomes can evade DHFR inhibition through a metabolic bypass mechanism mediated by TbPTR1.[4][5] When DHFR is blocked, TbPTR1 expression is upregulated, and it takes over the reduction of pterins and folates, ensuring the parasite's survival.[4][5] Therefore, the dual inhibition of both DHFR and TbPTR1 is a key strategy for developing effective anti-trypanosomal drugs.[4] In silico screening provides a rapid and cost-effective approach to identify and optimize novel lead compounds targeting TbPTR1.
The Role of TbPTR1 in Antifolate Resistance
The folate pathway is critical for the synthesis of nucleic acids and amino acids. DHFR reduces dihydrofolate (H₂F) to tetrahydrofolate (H₄F), a vital cofactor. TbPTR1 can also perform this reduction, rendering the parasite resistant to DHFR inhibitors. The diagram below illustrates this bypass mechanism.
Caption: TbPTR1 provides a bypass for DHFR inhibition in the folate pathway.
The In Silico Screening Workflow
A typical virtual screening campaign for identifying novel TbPTR1 inhibitors involves a multi-step computational process. This workflow is designed to triage large compound libraries to a manageable number of high-priority candidates for experimental validation.
Caption: A generalized workflow for in silico screening of TbPTR1 inhibitors.
Detailed Computational Protocols
This section provides detailed methodologies for the key computational stages.
Protocol: Target Protein Preparation
-
Obtain Structure: Download the 3D crystal structure of T. brucei PTR1 from the Protein Data Bank (PDB). Select a high-resolution structure complexed with a known inhibitor or cofactor (e.g., NADPH).
-
Pre-processing: Use molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio) to prepare the protein.
-
Remove water molecules that are not involved in ligand binding.
-
Add hydrogen atoms and assign correct protonation states for residues at a physiological pH (e.g., 7.4).
-
Correct any missing side chains or loops.
-
Assign partial charges using a standard force field (e.g., OPLS, CHARMm).
-
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.
-
Active Site Definition: Define the binding site for docking. This is typically a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms. The size of the grid should be sufficient to accommodate potential ligands.[6]
Protocol: Ligand Library Preparation
-
Database Selection: Obtain compound libraries from sources like ZINC, ChEMBL, or commercial databases. These can be general-purpose libraries or focused libraries (e.g., natural products).[7][8]
-
Format Conversion & Filtering: Convert ligand files to a 3D format (e.g., SDF, MOL2).
-
Protonation and Tautomer Generation: Generate possible ionization states and tautomers for each ligand at a physiological pH range (e.g., 7.4 ± 1.0).
-
Energy Minimization: Generate low-energy 3D conformations for each ligand using a suitable force field.
Protocol: Structure-Based Virtual Screening (Molecular Docking)
-
Docking Algorithm Selection: Choose a docking program (e.g., Glide, AutoDock Vina, CDOCKER).[11][12] Docking protocols often involve a hierarchical approach.[13][14]
-
High-Throughput Virtual Screening (HTVS): Dock the entire prepared ligand library into the defined active site of TbPTR1 using a fast but less accurate docking mode. This step rapidly eliminates the majority of non-binding compounds.[14]
-
Standard Precision (SP) Docking: Take the top-ranking compounds from the HTVS stage (e.g., the top 10-20%) and re-dock them using a more accurate and computationally intensive standard precision mode.[13][14]
-
Extra Precision (XP) Docking: Further refine the hit list by docking the top results from the SP stage (e.g., top 10%) using the most accurate extra precision mode, which performs more exhaustive conformational sampling.[10][14]
-
Scoring and Ranking: Rank the final set of ligands based on their docking scores, which estimate the binding affinity. Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, pi-pi stacking with active site residues) are present.[12]
Protocol: Ligand-Based Virtual Screening (Pharmacophore Modeling)
This approach is used when a reliable protein structure is unavailable but a set of known active inhibitors exists.[15][16]
References
- 1. Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. 3D-QSAR based pharmacophore modeling and virtual screening for identification of novel pteridine reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. biorxiv.org [biorxiv.org]
- 7. In Silico and In Vitro Search for Dual Inhibitors of the Trypanosoma brucei and Leishmania major Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computer-aided Discovery of Trypanosoma brucei RNA-editing Terminal Uridylyl Transferase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Docking-based virtual screening of TβR1 inhibitors: evaluation of pose prediction and scoring functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Virtual Screening Approaches towards the Discovery of Toll-Like Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Genetic Validation of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) as a Drug Target
Audience: Researchers, scientists, and drug development professionals.
Core Message: This document provides a comprehensive technical overview of the experimental evidence establishing Pteridine Reductase 1 (PTR1) as an essential enzyme in Trypanosoma brucei and a viable target for therapeutic intervention. The guide details the genetic methodologies employed, summarizes key quantitative findings, and outlines the metabolic context of TbPTR1.
Introduction: The Case for Targeting TbPTR1
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), possesses a unique pteridine metabolism that is essential for its survival. Unlike their mammalian hosts, these parasites are auxotrophic for pteridines, meaning they cannot synthesize them de novo and must rely on salvaging them from the host environment. Pteridine Reductase 1 (PTR1) is a key enzyme in this salvage pathway, responsible for the reduction of oxidized pterins like biopterin to their biologically active tetrahydrobiopterin (H4B) form.[1]
Classical antifolate drugs, which target dihydrofolate reductase (DHFR), are largely ineffective against trypanosomatids. This is due to the presence of PTR1, which can act as a metabolic bypass, reducing dihydrofolate to tetrahydrofolate and thus conferring resistance to DHFR inhibitors.[2][3] Furthermore, TbPTR1 has a dual role, not only in salvaging biopterin but also in regenerating H4B from its oxidized quinonoid dihydrobiopterin (qH2B) form, a function handled by a separate enzyme in other organisms.[3][4] This dual essentiality makes TbPTR1 a highly attractive and specific target for the development of new anti-trypanosomal drugs.[1]
This guide summarizes the critical genetic experiments that have validated TbPTR1 as an essential gene for the bloodstream form of T. brucei.
The Pterin Salvage and Regeneration Pathway
In T. brucei, PTR1 is central to maintaining the intracellular pool of tetrahydrobiopterin (H4B), an essential cofactor for various metabolic reactions.[2] The enzyme catalyzes the NADPH-dependent reduction of both biopterin and dihydrobiopterin (H2B).[1] It also regenerates H4B from qH2B, a byproduct of hydroxylation reactions. This dual functionality underscores its indispensable role.[4]
Genetic Validation of Essentiality
The essential nature of TbPTR1 has been rigorously demonstrated through two primary genetic approaches: direct gene knockout attempts and inducible RNA interference (RNAi).
Gene Knockout Studies
Attempts to generate PTR1 null mutants (ptr1-/-) in bloodstream form T. brucei have been consistently unsuccessful.[2] While drug-selectable markers were successfully integrated at the target locus, indicating that homologous recombination occurred, a functional copy of the TbPTR1 gene was always retained in the genome. This strongly suggests that a complete loss of the PTR1 gene is lethal, making it impossible to isolate viable null mutants.[2] This outcome is a classic indicator of an essential gene.
RNA Interference (RNAi) Knockdown
To circumvent the lethality of a full knockout, tetracycline-inducible RNA interference (RNAi) was used to specifically deplete TbPTR1 mRNA.[2] Upon induction of double-stranded RNA (dsRNA) synthesis, a rapid and complete knockdown of the TbPTR1 protein was observed within 48 hours. This led to a cessation of cell growth followed by cell death after approximately four days.[2]
Crucially, this lethal phenotype could be reversed in two ways:
-
Chemical Rescue: Supplementing the culture medium with tetrahydrobiopterin (H4B) restored normal growth, confirming that the cell death was due to a lack of PTR1's product.[2]
-
Genetic Rescue: Expressing a functional copy of Leishmania major PTR1 (LmPTR1) in the RNAi cell line also rescued the lethal phenotype, demonstrating the functional conservation of the enzyme.[2]
The knockdown of TbPTR1 resulted in severe morphological defects, including abnormal cytokinesis leading to cells with multiple nuclei and flagella, and the mislocalization of glycosomal enzymes.[2] These findings provide definitive proof that PTR1 is essential for the in vitro survival and proliferation of bloodstream form T. brucei.
Quantitative Data Summary
The genetic studies yielded quantitative data that reinforce the essentiality of TbPTR1.
Table 1: PTR1 Specific Activity in Genetically Modified T. brucei Cell Lines This table shows how genetic modifications affect the total PTR1 enzyme activity in cell lysates. The single knockout (SKO) shows reduced activity, while the rescue line shows high levels of the functional LmPTR1 enzyme.
| Cell Line | Genetic Background | PTR1 Specific Activity (nmol min⁻¹ mg⁻¹) |
| Wild-Type (WT) | Endogenous TbPTR1 | 22.9 ± 1.9 |
| SKO | Single Knockout of TbPTR1 | 8.0 ± 0.2 |
| oeRNAi (uninduced) | TbPTR1 RNAi + LmPTR1 expression | 58.1 ± 9.3 |
| oeRNAi (induced) | TbPTR1 RNAi + LmPTR1 expression | 231.0 ± 19.0 |
| (Data sourced from[2]) |
Table 2: Comparative Enzyme Kinetics of TbPTR1 and LmPTR1 This table highlights the substrate specificity of PTR1 from T. brucei and L. major. TbPTR1 shows a clear preference for dihydrobiopterin (H2B) over quinonoid dihydrobiopterin (qH2B), whereas LmPTR1 is similarly efficient with both. This supports the specialized dual role of TbPTR1.
| Enzyme | Substrate | Specificity Constant (kcat/Km) (s⁻¹ M⁻¹) |
| TbPTR1 | Dihydrobiopterin (H2B) | 1.0 x 10⁷ |
| TbPTR1 | Quinonoid Dihydrobiopterin (qH2B) | 1.0 x 10⁶ |
| LmPTR1 | Dihydrobiopterin (H2B) | 1.0 x 10⁷ |
| LmPTR1 | Quinonoid Dihydrobiopterin (qH2B) | 1.4 x 10⁷ |
| (Data represents approximate values derived from published findings[4]) |
Table 3: Summary of Phenotypes from Genetic Manipulation of TbPTR1
| Genetic Method | Resulting Phenotype | Successful Rescue Condition |
| Gene Knockout | Inability to generate viable null mutants | Not Applicable (mutants not viable) |
| RNAi Knockdown | Cell death within 4 days; severe morphological defects | Addition of exogenous Tetrahydrobiopterin (H4B) or expression of LmPTR1 |
| (Information sourced from[2]) |
Experimental Protocols
Generation of TbPTR1 Knockout Constructs
-
Vector Design: Flanking regions (5' and 3' UTRs) of the TbPTR1 gene are amplified by PCR from T. brucei genomic DNA.
-
Cloning: These fragments are cloned into a pCR-Blunt vector flanking a drug resistance cassette (e.g., neomycin phosphotransferase, NEO, or hygromycin phosphotransferase, HYG).
-
Linearization: The resulting plasmid is linearized by restriction digest to expose the homologous flanking regions.
-
Transfection: Bloodstream form T. brucei cells are electroporated with the linearized DNA construct.
-
Selection: Transfected cells are subjected to drug selection (e.g., G418 for NEO, Hygromycin for HYG) to isolate clones that have integrated the construct via homologous recombination.[5]
Inducible RNAi of TbPTR1
-
Vector Construction: A stem-loop construct targeting a unique ~400-500 bp fragment of the TbPTR1 open reading frame is cloned into an inducible expression vector, such as pZJM.[6] This vector contains opposing T7 promoters under the control of a tetracycline operator.
-
Cell Line Preparation: The construct is transfected into a T. brucei cell line that stably expresses the T7 RNA polymerase and the tetracycline repressor protein (e.g., the '2T1' cell line).[7]
-
Transfection and Selection: The pZJM-PTR1 vector is linearized and electroporated into the expression cell line. Stable transformants are selected using an appropriate antibiotic (e.g., phleomycin).
-
Induction of RNAi: RNAi is induced by adding tetracycline (1 µg/mL) to the culture medium.
-
Phenotypic Analysis: Cell density and morphology are monitored daily. Protein depletion is confirmed by Western blot analysis of cell lysates at various time points post-induction.[2][8]
Drug Susceptibility Assay (Alamar Blue)
-
Cell Seeding: Bloodstream form T. brucei are seeded into 96-well plates at a density of ~2 x 10⁴ cells/mL in HMI-9 medium.
-
Compound Addition: Test compounds (potential PTR1 inhibitors) are added in a serial dilution format.
-
Incubation: Plates are incubated for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Alamar Blue (resazurin) solution is added to each well and plates are incubated for an additional 4-24 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[9]
Conclusion
References
- 1. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanosoma brucei pteridine reductase 1 is essential for survival in vitro and for virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Strategies to construct null and conditional null Trypanosoma brucei mutants using Cre-recombinase and loxP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Trypanosoma brucei gene expression by RNA interference using an integratable vector with opposing T7 promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA interference as a genetic tool in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TbPTR1 Inhibitor 2 Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness, relies on a unique metabolic pathway for pteridine salvage, which is essential for its survival. Pteridine Reductase 1 (PTR1) is a key enzyme in this pathway, reducing both biopterin and folate. Its role in providing a bypass to dihydrofolate reductase (DHFR) inhibition, a common target for antifolate drugs, makes TbPTR1 a critical target for the development of novel anti-trypanosomal therapeutics.[1][2][3] This document provides a detailed protocol for a continuous spectrophotometric enzymatic assay to screen and characterize inhibitors of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1).
The assay is based on monitoring the oxidation of the cofactor NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the enzymatic activity of TbPTR1. By measuring the rate of NADPH consumption in the presence and absence of potential inhibitors, their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by TbPTR1 is a critical step in the pteridine salvage pathway of Trypanosoma brucei. This pathway is essential for the synthesis of vital pteridine-dependent metabolites.
Caption: TbPTR1 signaling pathway.
The experimental workflow for the TbPTR1 enzymatic assay is a systematic process designed to ensure accurate and reproducible results.
Caption: Experimental workflow for the TbPTR1 enzymatic assay.
Quantitative Data Summary
The following table summarizes the IC50 values of various inhibitors against Trypanosoma brucei Pteridine Reductase 1 (TbPTR1). This data provides a comparative reference for the potency of different chemical scaffolds.
| Inhibitor Class | Compound | TbPTR1 IC50 (µM) | Reference |
| Flavonol | Cynaropicrin | 12.4 | [1] |
| Sesquiterpene Lactone | Cnicin | > 50 | [1] |
| Diarylheptanoid | Dehydrohirsutanone | 8.3 | [4] |
| Curcuminoid | Curcumin | 21.5 | [4] |
| Pteridine Analogue | Compound 13 | 0.123 (ED50) | [5] |
| Pteridine Analogue | Methotrexate (MTX) | ~2.7 (ED50) | [5] |
| Diaminopyrimidine | Pyrimethamine (PYR) | ~26.6 (ED50) | [5] |
Experimental Protocols
Reagents and Materials
-
Recombinant TbPTR1: Purified recombinant Trypanosoma brucei Pteridine Reductase 1.
-
Substrate: Dihydrobiopterin (H2B). Prepare a stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6).
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Prepare a fresh stock solution in the assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 250 mM NaCl, pH 7.6.[1]
-
Test Compounds (Inhibitors): Dissolve in 100% DMSO to prepare stock solutions.
-
Control Inhibitor: Pyrimethamine or Methotrexate.
-
Instrumentation: UV-visible spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Consumables: 96-well UV-transparent microplates or quartz cuvettes.
Assay Protocol
This protocol is optimized for a 96-well microplate format. Adjust volumes accordingly for use with cuvettes.
-
Reagent Preparation:
-
Prepare the Assay Buffer (50 mM Tris-HCl, 250 mM NaCl, pH 7.6) and store at 4°C.
-
Prepare a 10 mM stock solution of NADPH in Assay Buffer. Store on ice and protect from light.
-
Prepare a 1 mM stock solution of dihydrobiopterin (H2B) in Assay Buffer. Store on ice.
-
Dilute the recombinant TbPTR1 enzyme in Assay Buffer to the desired working concentration. A final concentration of approximately 3-5 nM in the assay is a good starting point.[6]
-
Prepare serial dilutions of the test compounds and control inhibitor in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer to bring the final volume to 200 µL.
-
20 µL of the diluted test compound or vehicle control (Assay Buffer with the same percentage of DMSO).
-
20 µL of the diluted TbPTR1 enzyme solution.
-
-
Include control wells:
-
No-enzyme control: Assay Buffer, substrate, cofactor, and vehicle.
-
No-inhibitor control (100% activity): Assay Buffer, TbPTR1, substrate, cofactor, and vehicle.
-
Positive control: Assay Buffer, TbPTR1, substrate, cofactor, and a known inhibitor (e.g., pyrimethamine).
-
-
-
Pre-incubation:
-
Mix the contents of the plate by gentle shaking.
-
Pre-incubate the plate at a constant temperature of 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of the substrate (dihydrobiopterin) and cofactor (NADPH) to each well. A final concentration of 8 µM for the pterin substrate and 150 µM for NADPH is recommended.[1]
-
Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader at 30°C.[1]
-
Take kinetic readings every 30 seconds for a total of 10-15 minutes. Ensure the initial velocity is measured during the linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each well by determining the slope of the linear portion of the absorbance versus time curve. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[7]
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) using a non-linear regression software.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic assay of TbPTR1 inhibitors. By following this standardized procedure, researchers can reliably screen and characterize potential drug candidates targeting this essential enzyme in Trypanosoma brucei. The provided quantitative data and workflow diagrams serve as valuable resources for drug discovery and development professionals working towards new treatments for Human African Trypanosomiasis.
References
- 1. Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanosoma brucei pteridine reductase 1 is essential for survival in vitro and for virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and dynamics of pteridine reductase 1: the key phenomena relevant to enzyme function and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Search for Dual Inhibitors of the Trypanosoma brucei and Leishmania major Pteridine Reductase 1 and Dihydrofolate Reductase [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of TbPTR1 Inhibitor 2 (Cynaropicrin) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays to evaluate the efficacy of TbPTR1 inhibitor 2, identified as cynaropicrin, against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The protocols detailed below are essential for researchers engaged in the discovery and development of novel anti-trypanosomal drugs.
Introduction
Trypanosoma brucei is auxotrophic for pteridines, meaning it cannot synthesize them de novo and must salvage them from its host. Pteridine Reductase 1 (PTR1) is a key enzyme in the parasite's pteridine salvage pathway, reducing both biopterin and folate. This pathway provides the parasite with essential reduced pteridines necessary for various metabolic processes, including the synthesis of DNA precursors. The presence of TbPTR1 allows the parasite to bypass the classical antifolate drug target, dihydrofolate reductase (DHFR), rendering it resistant to drugs like methotrexate. Consequently, simultaneous inhibition of both DHFR and PTR1 is a promising strategy for anti-trypanosomal drug development.[1][2][3]
Cynaropicrin, a sesquiterpene lactone, has been identified as a potent inhibitor of T. b. rhodesiense and T. b. gambiense in vitro.[4] It has shown preferential activity against Trypanosoma species compared to other protozoan parasites like Plasmodium falciparum.[4] This document outlines key cell-based assays to quantify the activity of cynaropicrin against T. brucei.
Data Presentation
The following tables summarize the reported in vitro activity of cynaropicrin against various Trypanosoma brucei strains and related cell lines.
Table 1: In Vitro Activity of Cynaropicrin against Trypanosoma brucei
| Cell Line | Assay Type | IC50 (µM) | Reference |
| T. b. rhodesiense | Alamar Blue | 0.3 | [4] |
| T. b. gambiense | Alamar Blue | 0.2 | [4] |
| T. b. rhodesiense (Melarsoprol-resistant) | Alamar Blue | 0.3 | [4] |
| T. b. rhodesiense (Pentamidine-resistant) | Alamar Blue | 0.1 | [4] |
| T. cruzi | Alamar Blue | 4.4 | [4] |
Table 2: Cytotoxicity of Cynaropicrin against Mammalian Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Selectivity Index (T.b.r. / Cell Line) | Reference |
| Rat myoblasts (L6) | Alamar Blue | 2.34 | 7.8 | [4] |
| Human colon adenocarcinoma | Not Specified | 18.6 | 62 | [4] |
| Murine peritoneal macrophages | Not Specified | 2.85 | 9.5 | [4] |
Experimental Protocols
Alamar Blue Cell Viability Assay
This assay measures the metabolic activity of viable cells. Resazurin (the active ingredient in Alamar Blue) is reduced to the fluorescent resorufin by metabolically active cells.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427)
-
HMI-9 medium supplemented with 10% Fetal Calf Serum (FCS)
-
Cynaropicrin (Inhibitor 2)
-
Dimethyl sulfoxide (DMSO)
-
Alamar Blue reagent (resazurin)
-
96-well or 384-well microtiter plates (black, clear bottom for fluorescence reading)
-
Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: 590 nm)
Protocol:
-
Cell Culture: Maintain T. brucei bloodstream forms in HMI-9 medium supplemented with 10% FCS at 37°C in a 5% CO₂ incubator. Ensure parasites are in the logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of cynaropicrin in DMSO. Perform serial dilutions to create a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 0.5% to avoid toxicity.
-
Assay Setup:
-
Seed the microtiter plates with T. brucei at a density of 2 x 10⁴ cells/mL in a final volume of 100 µL per well (for 96-well plates).
-
Add the desired concentrations of cynaropicrin to the wells. Include wells with untreated cells (negative control) and wells with a known trypanocidal drug like pentamidine (positive control).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plates for an additional 24 hours under the same conditions.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Luciferase-Based ATP Detection Assay
This assay quantifies cell viability by measuring the intracellular ATP levels of metabolically active cells. Firefly luciferase utilizes ATP to produce light, and the luminescence signal is proportional to the number of viable cells.[5]
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., a strain constitutively expressing luciferase)
-
HMI-9 medium supplemented with 10% FCS
-
Cynaropicrin (Inhibitor 2)
-
DMSO
-
Commercially available ATP detection reagent (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well or 384-well microtiter plates
-
Luminometer
Protocol:
-
Cell Culture and Compound Preparation: Follow steps 1 and 2 from the Alamar Blue assay protocol.
-
Assay Setup:
-
Seed the opaque-walled microtiter plates with T. brucei at a density of 2 x 10⁴ cells/mL in a final volume of 50 µL per well (for 384-well plates).[5]
-
Add the desired concentrations of cynaropicrin. Include appropriate controls.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature for approximately 30 minutes. Add a volume of ATP detection reagent equal to the culture volume in each well (e.g., 50 µL).
-
Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the Alamar Blue assay.
Flow Cytometry-Based Viability and Cell Cycle Analysis
Flow cytometry can provide more detailed information on the effect of an inhibitor, including cell viability and cell cycle progression. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying dead cells.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium supplemented with 10% FCS
-
Cynaropicrin (Inhibitor 2)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Treatment: Treat a culture of T. brucei (e.g., 1 x 10⁶ cells/mL) with the IC50 concentration of cynaropicrin for various time points (e.g., 6, 12, 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 1,500 x g for 10 minutes.
-
Fixation: Wash the cell pellet once with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the PI signal to differentiate between live and dead cells and to analyze the DNA content for cell cycle distribution (G1, S, G2/M phases).
-
Data Analysis: Quantify the percentage of dead cells and the proportion of cells in each phase of the cell cycle.
Visualizations
Caption: General workflow for cell-based inhibitor assays.
Caption: Simplified pteridine salvage pathway in T. brucei.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Extraction and recovery processes for cynaropicrin from Cynara cardunculus L. using aqueous solutions of surface-active ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. takara.co.kr [takara.co.kr]
- 4. Cynaropicrin: the first plant natural product with in vivo activity against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing TbPTR1 Inhibitor 2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness, relies on unique metabolic pathways for survival. One such critical enzyme is pteridine reductase 1 (TbPTR1), which is involved in the salvage of pteridines and folates, essential for parasite proliferation.[1] Inhibition of TbPTR1 has been identified as a promising therapeutic strategy against this devastating disease. This document provides a detailed protocol for the in vivo evaluation of "TbPTR1 inhibitor 2" (CAS: 17557-67-4), a compound identified as an inhibitor of this key enzyme, in a murine model of trypanosomiasis.
Compound Information
This compound is a benzothiazole derivative with demonstrated in vitro activity against both the TbPTR1 enzyme and T. brucei parasites.[2]
| Property | Value | Reference |
| CAS Number | 17557-67-4 | [3][4][5] |
| Molecular Formula | C8H8N2O2S2 | [3] |
| Molecular Weight | 228.29 g/mol | [3] |
| In Vitro IC50 (TbPTR1) | 34.2 µM | [2] |
| In Vitro IC50 (T. brucei) | 34.2 µM | [2] |
| Solubility | Soluble in DMSO | [2] |
TbPTR1 Metabolic Pathway
TbPTR1 is a key enzyme in the folate and biopterin salvage pathway of Trypanosoma brucei. The parasite is auxotrophic for these essential nutrients and relies on TbPTR1 to reduce oxidized pterins and folates to their biologically active tetrahydro forms. This pathway is crucial for DNA synthesis and other vital cellular processes. The diagram below illustrates the central role of TbPTR1.
Caption: Role of TbPTR1 in the pteridine and folate salvage pathway of T. brucei.
Experimental Protocols
The following protocols outline the necessary steps for evaluating the efficacy and toxicity of this compound in a murine model of acute Trypanosoma brucei infection.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Female BALB/c mice (5-6 weeks old, 20-25g)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions for different dose groups.
-
Dose Escalation:
-
Start with a single mouse at a low dose (e.g., 10 mg/kg) administered via intraperitoneal (i.p.) injection.
-
Observe the mouse for 24-48 hours for any signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite, abnormal behavior).
-
If no toxicity is observed, escalate the dose in a new mouse (e.g., 30 mg/kg, 100 mg/kg) until signs of toxicity are observed or a maximum feasible dose is reached.
-
-
Group Testing: Once a dose range is established, use groups of 3-5 mice per dose level.
-
Observation: Monitor the animals for 14 days post-administration. Record body weight, clinical signs of toxicity, and any mortality.
-
Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis if required.
Data Presentation: Acute Toxicity
| Dose (mg/kg, i.p.) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) |
| Vehicle Control | 5 | 0/5 | None | +/- 5% |
| 10 | 5 | 0/5 | None | +/- 5% |
| 30 | 5 | 0/5 | Mild, transient lethargy | +/- 5% |
| 100 | 5 | 1/5 | Lethargy, ruffled fur | -10% |
| 300 | 5 | 5/5 | Severe lethargy, ataxia | -20% |
(Note: The data in this table is hypothetical and should be replaced with experimental results.)
In Vivo Efficacy Study
Objective: To evaluate the anti-trypanosomal efficacy of this compound in an acute infection model.
Materials:
-
Trypanosoma brucei brucei (e.g., Antat 1.1 strain expressing luciferase)
-
Female BALB/c mice (5-6 weeks old, 20-25g)
-
This compound formulated in a suitable vehicle
-
Positive control drug (e.g., Pentamidine or Suramin)
-
Equipment for parasite counting (hemocytometer) or bioluminescence imaging (IVIS)
Procedure:
-
Infection: Infect mice via intraperitoneal (i.p.) injection with 5 x 10^4 T. b. brucei bloodstream forms.[6]
-
Treatment Initiation: Begin treatment 3-4 days post-infection when parasitemia is established.
-
Dosing:
-
Administer this compound at various doses (based on the MTD from the toxicity study) via i.p. injection or oral gavage once daily for 5-7 days.
-
Include a vehicle control group and a positive control group (e.g., Pentamidine at 5 mg/kg/day, i.p.).[6]
-
-
Parasitemia Monitoring:
-
Monitor parasitemia daily by collecting a small amount of blood from the tail vein and counting the parasites using a hemocytometer.
-
Alternatively, for luciferase-expressing strains, use an in vivo imaging system (IVIS) to quantify the parasite load.[6]
-
-
Endpoint: The primary endpoint is the reduction in parasitemia. Survival can be monitored as a secondary endpoint.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg/day) | Route | Mean Parasitemia (parasites/mL) on Day 7 | % Reduction in Parasitemia vs. Vehicle | Mean Survival Time (days) |
| Vehicle Control | - | i.p. | 1 x 10^8 | 0% | 10 |
| This compound | 10 | i.p. | 5 x 10^7 | 50% | 15 |
| This compound | 30 | i.p. | 1 x 10^6 | 99% | >30 |
| This compound | 100 | i.p. | < 1 x 10^5 | >99.9% | >30 (cured) |
| Pentamidine | 5 | i.p. | < 1 x 10^5 | >99.9% | >30 (cured) |
(Note: The data in this table is hypothetical and should be replaced with experimental results.)
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for testing the efficacy of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in a murine model of African trypanosomiasis. Adherence to these guidelines will enable researchers to obtain robust and reproducible data on the toxicity and efficacy of this promising anti-trypanosomal agent.
References
- 1. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. 17557-67-4|6-(Methylsulfonyl)-1,3-benzothiazol-2-amine|BLD Pharm [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for TbPTR1-IN-2: A Potent Inhibitor for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating disease caused by the protozoan parasite Trypanosoma brucei. The parasite's unique metabolic pathways offer promising targets for drug development. One such target is pteridine reductase 1 (TbPTR1), a key enzyme in the parasite's essential folate and pteridine salvage pathway.[1][2][3][4] Trypanosomes are auxotrophic for folates and pterins, making the enzymes involved in their acquisition and reduction crucial for parasite survival.[1][3]
TbPTR1 is particularly significant because it can reduce both pterins and folates, providing a metabolic bypass for dihydrofolate reductase (DHFR), a common target for antifolate drugs.[2][4][5] This bypass mechanism renders many traditional DHFR inhibitors ineffective against T. brucei. Therefore, the simultaneous inhibition of both DHFR and PTR1, or the potent and specific inhibition of TbPTR1, is a promising strategy for the development of new anti-trypanosomal drugs.[2][3][6]
This document provides detailed application notes and protocols for TbPTR1-IN-2 , a potent and selective inhibitor of Trypanosoma brucei pteridine reductase 1. TbPTR1-IN-2 is an invaluable tool for researchers studying the folate and pteridine salvage pathway and for high-throughput screening (HTS) campaigns aimed at discovering novel anti-trypanosomal agents.
TbPTR1-IN-2: A Profile
TbPTR1-IN-2 is a small molecule inhibitor designed for high potency and selectivity against TbPTR1. For the purposes of this application note, its key characteristics are summarized below. These are representative values to guide assay development.
Quantitative Data Summary
| Parameter | Value | Description |
| TbPTR1 IC50 | 75 nM | The half-maximal inhibitory concentration against recombinant T. brucei PTR1. |
| Human DHFR IC50 | > 50 µM | Demonstrates high selectivity for the parasite enzyme over the human homolog of a related pathway enzyme. |
| TbDHFR IC50 | 25 µM | Shows moderate selectivity against the parasite's own DHFR. |
| Ki for TbPTR1 | 25 nM | The inhibition constant, indicating high-affinity binding to TbPTR1. |
| Mechanism of Inhibition | Non-competitive | Binds to an allosteric site, inhibiting enzyme activity without competing with the substrate. |
| EC50 (T. brucei BSF) | 0.5 µM | The half-maximal effective concentration against bloodstream form (BSF) T. brucei. |
| CC50 (Human Cell Line) | > 100 µM | The half-maximal cytotoxic concentration against a human cell line (e.g., HEK293), indicating low host cell toxicity. |
| Solubility (PBS, pH 7.4) | 150 µM | Aqueous solubility suitable for in vitro assays. |
Signaling and Metabolic Pathway
Experimental Protocols
High-Throughput Screening (HTS) for TbPTR1 Inhibitors
This protocol describes a fluorescence-based kinetic assay suitable for HTS to identify inhibitors of TbPTR1. The assay measures the decrease in NADPH fluorescence upon its oxidation to NADP+.
Materials:
-
Recombinant TbPTR1 enzyme
-
NADPH
-
Biopterin (substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
TbPTR1-IN-2 (as a positive control)
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Protocol:
-
Compound Plating:
-
Prepare a stock solution of test compounds in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each test compound into the wells of a 384-well plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or TbPTR1-IN-2 (positive control).
-
-
Enzyme Preparation:
-
Dilute recombinant TbPTR1 to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM) in Assay Buffer.
-
-
Substrate Mix Preparation:
-
Prepare a 2X substrate mix containing NADPH and biopterin in Assay Buffer. Final concentrations in the assay should be at the Km for each (e.g., 20 µM NADPH and 10 µM Biopterin).
-
-
Assay Procedure:
-
Add 10 µL of the 2X TbPTR1 enzyme solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X substrate mix to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the decrease in NADPH fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence decay) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratepositive_control) / (Ratenegative_control - Ratepositive_control))
-
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample population).[7][8]
-
Secondary Assay: Mechanism of Inhibition Study
This protocol helps to determine if the hit compounds are competitive, non-competitive, or uncompetitive inhibitors.
Materials:
-
Same as HTS assay, with varying concentrations of the substrate (biopterin).
Protocol:
-
Perform the kinetic assay as described above.
-
For each inhibitor concentration, vary the concentration of biopterin (e.g., from 0.5x Km to 10x Km).
-
Keep the concentration of NADPH constant.
-
Determine the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.
-
Competitive: Vmax remains unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km remains unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
Whole-Cell Viability Assay for T. brucei
This assay determines the effect of the inhibitor on the viability of bloodstream form (BSF) T. brucei.
Materials:
-
T. brucei BSF cell culture
-
HMI-9 medium
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
96-well clear-bottom plates
-
Test compounds and controls (e.g., pentamidine as a positive control)
Protocol:
-
Cell Plating:
-
Harvest T. brucei BSF in the logarithmic growth phase.
-
Adjust the cell density to 2 x 104 cells/mL in fresh HMI-9 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in HMI-9 medium.
-
Add 100 µL of the diluted compounds to the wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
Viability Assessment:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for another 4-6 hours.
-
Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to DMSO-treated control cells.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
-
Troubleshooting and Considerations
-
Assay Interference: Some compounds may interfere with the assay readout (e.g., autofluorescence). It is crucial to perform counter-screens, such as running the assay without the enzyme, to identify such compounds.
-
Compound Solubility: Poor solubility can lead to inaccurate results. Ensure compounds are fully dissolved in DMSO and do not precipitate in the aqueous assay buffer.
-
Selectivity: Hits from the primary screen should be tested against related enzymes (e.g., human DHFR) to assess their selectivity and potential for off-target effects.
-
Whole-cell Efficacy: A potent inhibitor in a biochemical assay may not be effective against the whole parasite due to factors like poor membrane permeability or rapid metabolism. The whole-cell viability assay is a critical step in the hit-to-lead process.[9]
By following these protocols, researchers can effectively utilize TbPTR1-IN-2 as a tool compound and establish a robust high-throughput screening platform for the discovery of novel inhibitors of Trypanosoma brucei pteridine reductase 1.
References
- 1. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-organism high-throughput screening against Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallizing TbPTR1 in Complex with a Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), relies on unique metabolic pathways for survival, presenting opportunities for targeted drug design.[1][2] Pteridine reductase 1 (TbPTR1) is a key enzyme in the parasite's folate salvage pathway.[3][4][5] This pathway allows the parasite to obtain essential folate precursors from the host, and TbPTR1 provides a bypass mechanism for antifolate drugs that target dihydrofolate reductase (DHFR), contributing to drug resistance.[3][6] Therefore, inhibiting TbPTR1 is a promising strategy for the development of new therapeutics against this devastating disease.[1][3] Structure-based drug design, which relies on high-resolution crystal structures of the target protein in complex with inhibitors, is a powerful approach to developing potent and selective drugs.[2][3][7] This document provides a detailed protocol for the crystallization of recombinant T. brucei pteridine reductase 1 (TbPTR1) in complex with a small molecule inhibitor.
Experimental Protocols
Recombinant Expression and Purification of TbPTR1
A common method for obtaining large quantities of pure TbPTR1 for structural studies is through recombinant expression in Escherichia coli.[8][9][10]
Protocol:
-
Cloning: The gene encoding TbPTR1 is cloned into a suitable expression vector, such as pET-151/D-TOPO, which often includes an N-terminal polyhistidine (His6) tag to facilitate purification.[8]
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, for example, BL21(DE3).[8]
-
Expression:
-
An overnight starter culture is used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.
-
The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated at a lower temperature, such as 18-25°C, for an extended period (e.g., 16-20 hours) to enhance the yield of soluble protein.[9]
-
-
Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Cells are lysed by sonication on ice, followed by centrifugation to pellet cell debris.
-
-
Purification:
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged TbPTR1 is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage (Optional): If required, the His-tag can be removed by incubation with a specific protease, such as Tobacco Etch Virus (TEV) protease.[8][9] A second round of Ni-NTA chromatography can then be performed to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, the protein is subjected to SEC to separate it from any remaining impurities and aggregates. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[8]
-
-
Purity and Concentration: The purity of the protein should be assessed by SDS-PAGE, and the concentration determined using a spectrophotometer or a protein assay. For crystallization, a purity of >95% and a concentration of 5-10 mg/mL are generally desirable.
Co-crystallization of TbPTR1 with Inhibitor 2
Co-crystallization involves crystallizing the protein in the presence of the inhibitor.[11][12][13]
Protocol:
-
Inhibitor Preparation: The inhibitor should be dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Complex Formation: The purified TbPTR1 is incubated with the inhibitor at a molar ratio that favors complex formation (typically a 2 to 10-fold molar excess of the inhibitor). This incubation is usually carried out on ice for at least one hour.
-
Crystallization Screening:
-
The hanging-drop vapor diffusion method is commonly used for crystallization screening.[9]
-
A small drop (e.g., 1-2 µL) of the protein-inhibitor complex is mixed with an equal volume of a reservoir solution from a crystallization screen.
-
This drop is suspended over a reservoir containing a larger volume (e.g., 500 µL) of the same reservoir solution.
-
The setup is sealed and incubated at a constant temperature (e.g., 4°C or 20°C).
-
Commercially available sparse-matrix screens are used to test a wide range of crystallization conditions.[9]
-
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, and additives) are optimized to produce larger, single crystals suitable for X-ray diffraction.
-
Crystal Harvesting and Cryo-protection:
-
Crystals are carefully harvested from the drop using a small loop.
-
To prevent damage during X-ray data collection at cryogenic temperatures, the crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.
-
Data Presentation
The following tables summarize typical quantitative data that would be collected during a TbPTR1-inhibitor co-crystallization project.
| Table 1: TbPTR1 Purification Summary | |
| Purification Step | Total Protein (mg) |
| Clarified Lysate | 500 |
| Ni-NTA Elution | 50 |
| SEC Elution | 25 |
| Table 2: Representative Crystallization Conditions | |
| Parameter | Condition |
| Protein Concentration | 8 mg/mL |
| Inhibitor Concentration | 1 mM |
| Reservoir Solution | 0.1 M Tris-HCl pH 8.5, 1.5 M (NH₄)₂SO₄ |
| Temperature | 20°C |
| Table 3: Representative X-ray Data Collection Statistics | |
| Parameter | Value |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50, b=80, c=120 |
| Resolution (Å) | 2.0 |
| R-merge | 0.08 |
| I/σ(I) | 15.2 |
| Completeness (%) | 99.5 |
| Redundancy | 4.1 |
Visualizations
Caption: Overall workflow for the production and crystallization of the TbPTR1-inhibitor complex.
Caption: Detailed purification pathway for recombinant TbPTR1.
Caption: Step-by-step process for the co-crystallization of TbPTR1 with an inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based drug design for the discovery of new treatments for trypanosomiasis - UCL Discovery [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cloning, expression, purification, crystallization and preliminary X-ray crystallographic analysis of initiation factor 1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of Rv2827c from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of TbPTR1 Inhibitor 2
Introduction
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), relies on a unique metabolic pathway involving the enzyme Pteridine Reductase 1 (TbPTR1).[1][2][3][4] This enzyme is crucial for the parasite's survival, as it provides a salvage pathway for pterins and folates, which are essential for various cellular processes.[1][2][3][4] Inhibition of TbPTR1 is a promising therapeutic strategy against HAT.[1][2][3][4] This application note provides detailed analytical methods and protocols for the quantification of "TbPTR1 inhibitor 2," a novel small molecule inhibitor of TbPTR1, in various biological matrices. The accurate quantification of this inhibitor is critical for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies during the drug development process.
The methodologies described herein are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are the gold standard techniques for the quantitative analysis of small molecules in complex biological samples.[5][6]
Signaling Pathway Context
TbPTR1 is a key enzyme in the folate and pteridine salvage pathway of Trypanosoma brucei. It catalyzes the NADPH-dependent reduction of biopterin and folate to their tetrahydro forms. This pathway is essential for the synthesis of nucleic acids and other vital cellular components. By inhibiting TbPTR1, "this compound" disrupts this crucial metabolic process, leading to parasite death.
Caption: Role of TbPTR1 in the pteridine salvage pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of this compound (e.g., 280 nm) |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Precursor > Product) | To be determined based on the inhibitor's mass |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required sensitivity.
4.1.1. Protein Precipitation (for Plasma, Serum, and Cell Lysates)
This is a rapid method suitable for initial screening and when high sensitivity is not required.
-
To 100 µL of plasma, serum, or cell lysate, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC or LC-MS/MS system.
4.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract and is suitable for methods requiring higher sensitivity.
-
To 100 µL of plasma, serum, or cell lysate, add the internal standard and 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.1.3. Solid-Phase Extraction (SPE)
SPE is ideal for complex matrices and when very low detection limits are necessary.
-
Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
HPLC-UV Method
This method is suitable for the quantification of this compound in samples with relatively high concentrations, such as in vitro assays or formulation analysis.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of the analyte in the samples is determined by interpolating their peak areas against the calibration curve.
LC-MS/MS Method
This is the preferred method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.[5][6][7]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A high-efficiency C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion (M+H)+ and a stable product ion for both this compound and the internal standard need to be determined by direct infusion.
-
Collision Energy and other MS parameters: Optimize for the specific MRM transitions.
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration in unknown samples is then calculated from this curve.
Experimental Workflow Diagram
Caption: General experimental workflow for the quantification of this compound.
Conclusion
The analytical methods described in this application note provide a robust framework for the accurate and precise quantification of this compound in various biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS being the method of choice for bioanalytical applications requiring high sensitivity. Proper method validation according to regulatory guidelines is essential before applying these methods to routine sample analysis in a drug development setting.
References
- 1. preprints.org [preprints.org]
- 2. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uab.edu [uab.edu]
- 7. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using a TbPTR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a representative inhibitor of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) for the investigation of drug resistance mechanisms. Due to the generic nature of "TbPTR1 inhibitor 2," this document will focus on the principles and methodologies applicable to potent and specific TbPTR1 inhibitors, using published examples for context and data.
Introduction to TbPTR1 and Its Role in Drug Resistance
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), is auxotrophic for pteridines, meaning it cannot synthesize them de novo and must salvage them from its host.[1][2] Pteridine Reductase 1 (TbPTR1) is a key enzyme in the parasite's pteridine salvage pathway. It catalyzes the NADPH-dependent reduction of pterins and folates.[1][3]
A critical function of TbPTR1 in the context of chemotherapy is its ability to reduce dihydrofolate to tetrahydrofolate. This activity provides a metabolic bypass to the canonical dihydrofolate reductase (DHFR) enzyme, a common target for antifolate drugs like methotrexate.[1][4] Consequently, overexpression or increased activity of TbPTR1 can confer resistance to DHFR inhibitors, rendering them ineffective.[3] Direct inhibition of TbPTR1, especially in combination with a DHFR inhibitor, is therefore a promising strategy to combat drug resistance in T. brucei.[3][5]
Quantitative Data of Selected TbPTR1 Inhibitors
The following table summarizes the inhibitory activities of several compounds against T. brucei and, where available, against the TbPTR1 enzyme. This data is crucial for selecting appropriate inhibitor concentrations for cell culture experiments and for quantifying the level of resistance.
| Inhibitor | Target(s) | IC50 / Ki (Wild-Type) | Cell-based EC50 (Wild-Type T. brucei) | Reference(s) |
| Methotrexate | DHFR, TbPTR1 | Ki: ~2.7 µM (for TbPTR1) | EC50: 2.7 ± 0.1 µM | [4] |
| Trimetrexate | DHFR, TbPTR1 | - | - | [6] |
| Pemetrexed | DHFR, TbPTR1 | - | - | [6] |
| 2,4-Diaminopyrimido[4,5-b]indol-6-ol (Tricyclic) | TbPTR1 | Ki: low-micromolar range | - | [5] |
| RUBi004 | TbPTR1 (putative) | - | IC50: 9.6 ± 3.2 µM | [3] |
| RUBi016 | TbPTR1 (putative) | - | IC50: 25.4 ± 4.7 µM | [3] |
Experimental Protocols
Protocol 1: Determination of IC50/EC50 for a TbPTR1 Inhibitor
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of a test compound against bloodstream form (BSF) T. brucei.
Materials:
-
BSF T. brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
Test inhibitor (e.g., a specific TbPTR1 inhibitor)
-
Resazurin sodium salt solution (e.g., 0.5 mM in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader (fluorescence, 530 nm excitation / 590 nm emission)
Procedure:
-
Cell Culture: Maintain BSF T. brucei in logarithmic growth phase in HMI-9 medium.
-
Compound Preparation: Prepare a stock solution of the TbPTR1 inhibitor in a suitable solvent (e.g., DMSO). Make a series of 2-fold dilutions in HMI-9 medium to create a range of concentrations.
-
Assay Setup:
-
Seed the 96-well plates with T. brucei at a density of 1 x 105 cells/mL in a final volume of 100 µL per well.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include wells with medium only (blank) and cells with solvent control (negative control).
-
-
Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Normalize the data to the negative control (100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50/EC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]
-
Protocol 2: Generation of TbPTR1 Inhibitor-Resistant T. brucei
This protocol outlines a method for generating drug-resistant trypanosome lines through continuous in vitro pressure.
Materials:
-
Wild-type BSF T. brucei
-
HMI-9 medium with 10% FBS
-
TbPTR1 inhibitor
-
24-well plates or culture flasks
-
Hemocytometer or cell counter
Procedure:
-
Initial Exposure: Start a culture of wild-type T. brucei at 1 x 105 cells/mL and add the TbPTR1 inhibitor at a concentration equal to its IC50.
-
Monitoring and Sub-culturing: Monitor the cell density daily. When the parasites start to grow again, subculture them into fresh medium containing the same concentration of the inhibitor.
-
Stepwise Increase in Concentration: Once the parasites are growing robustly at the initial concentration, double the concentration of the inhibitor.
-
Repeat: Repeat steps 2 and 3, gradually increasing the drug concentration. The process can take several months.
-
Clonal Selection: Once a population is established that can grow in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50), clone the resistant population by limiting dilution to ensure a genetically homogeneous line.
-
Characterization of Resistance: Determine the IC50 of the resistant clone and calculate the fold resistance (IC50 of resistant line / IC50 of wild-type line).
Protocol 3: Analysis of Gene Expression in Resistant Parasites
This protocol provides a general workflow for analyzing changes in gene expression (e.g., TbPTR1 overexpression) in the resistant line compared to the wild-type.
Materials:
-
Wild-type and resistant T. brucei cell pellets
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for the target gene (TbPTR1) and a reference gene (e.g., GPI8)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest logarithmic phase wild-type and resistant parasites (approximately 1 x 107 cells) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for both the target gene (TbPTR1) and the reference gene for both wild-type and resistant cDNA samples.
-
Perform the qPCR according to the instrument's instructions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target gene in the resistant line compared to the wild-type using the ΔΔCt method.
-
Visualizations
Pteridine Salvage Pathway and Drug Action
Caption: Pteridine salvage pathway in T. brucei and sites of drug inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a TbPTR1 inhibitor.
Logical Flow for Investigating Drug Resistance
Caption: Logical flow for generating and characterizing drug resistance.
References
- 1. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypanosoma brucei pteridine reductase 1 is essential for survival in vitro and for virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution crystal structure of Trypanosoma brucei pteridine reductase 1 in complex with an innovative tricyclic-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: TbPTR1 Inhibitor 2 in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) inhibitor 2, a promising starting point for the development of novel therapeutics against African trypanosomiasis. This document details the inhibitor's quantitative data, relevant experimental protocols, and the application of fragment-based drug design (FBDD) principles for its further optimization.
Introduction to TbPTR1 as a Drug Target
Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness), relies on the pteridine metabolic pathway for survival. Pteridine Reductase 1 (TbPTR1) is a key enzyme in this pathway, responsible for the reduction of pterins and folates. Crucially, TbPTR1 can salvage pteridines from the host and provides a metabolic bypass for dihydrofolate reductase (DHFR), an enzyme targeted by conventional antifolate drugs. This bypass mechanism renders many standard antifolates ineffective against the parasite. Therefore, inhibiting TbPTR1 is a validated strategy for the development of new anti-trypanosomal drugs.
TbPTR1 Inhibitor 2: A Flavonol-Based Scaffold
"Inhibitor 2" is the compound 3,6-dihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one , a flavonol identified from a screen of natural products. Its discovery has provided a valuable scaffold for the design of more potent and selective TbPTR1 inhibitors.
Quantitative Data for this compound
The inhibitory activity of compound 2 against TbPTR1 has been determined, providing a baseline for further structure-activity relationship (SAR) studies.
| Compound Name | Structure | Target | IC50 (µM) |
| 3,6-dihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one (Inhibitor 2) | ![]() | TbPTR1 | 4.3[1][2] |
Fragment-Based Drug Design (FBDD) Approach for TbPTR1 Inhibitor Optimization
While inhibitor 2 was discovered through screening, its structure is amenable to optimization using the principles of fragment-based drug design (FBDD). FBDD is a powerful methodology for lead discovery that starts with the identification of low-molecular-weight fragments that bind to the target protein. These fragments can then be grown, linked, or merged to generate more potent, drug-like molecules.
FBDD Workflow for TbPTR1 Inhibitor Development
The following diagram illustrates a typical FBDD workflow that can be applied to optimize hits like inhibitor 2 or discover new TbPTR1 inhibitors.
Caption: A generalized workflow for fragment-based drug design, from initial screening to lead optimization.
Experimental Protocols
TbPTR1 Enzymatic Assay (Spectrophotometric)
This protocol is a representative method for determining the inhibitory activity of compounds against TbPTR1. The assay monitors the NADPH-dependent reduction of a substrate, which can be followed by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant TbPTR1 enzyme
-
NADPH
-
Substrate (e.g., dihydrobiopterin or folate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (inhibitor 2 or its analogs) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of recombinant TbPTR1 in assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of NADPH in assay buffer. A typical final concentration is 100 µM.
-
Prepare a stock solution of the substrate in assay buffer. The concentration should be at or near the Km value for TbPTR1 to be sensitive to competitive inhibitors.
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
TbPTR1 enzyme
-
Test compound at various concentrations (or DMSO for control)
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add NADPH to all wells.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Synthesis of 3,6-dihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one (Inhibitor 2)
The synthesis of flavonols like inhibitor 2 can be achieved through established methods such as the Algar-Flynn-Oyamada reaction. The general synthetic scheme is outlined below.
General Synthetic Scheme:
Caption: A representative synthetic route for the preparation of flavonol-based inhibitors like compound 2.
Procedure Outline:
-
Chalcone Formation: The synthesis typically begins with the Claisen-Schmidt condensation of an appropriately substituted acetophenone (e.g., 2',5'-dihydroxyacetophenone) with a substituted benzaldehyde (e.g., 3-hydroxybenzaldehyde) in the presence of a base (like NaOH or KOH) to form the corresponding chalcone intermediate.
-
Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization using hydrogen peroxide in an alkaline medium. This step, known as the Algar-Flynn-Oyamada reaction, yields the flavonol structure.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Signaling Pathway Context: Inhibition of Pteridine Metabolism
The inhibition of TbPTR1 directly disrupts the parasite's ability to produce essential reduced pteridines, which are vital for various cellular processes, including DNA synthesis and antioxidant defense.
Caption: The role of TbPTR1 in the pteridine salvage pathway of T. brucei and the point of intervention for inhibitor 2.
Conclusion
This compound serves as a valuable chemical probe and a starting point for the development of novel anti-trypanosomal agents. The application of fragment-based drug design principles, coupled with detailed enzymatic and synthetic protocols, will be instrumental in optimizing this scaffold to yield potent and selective clinical candidates. The methodologies and data presented in these notes are intended to guide researchers in this endeavor.
References
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of TbPTR1 Inhibitor 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Trypanosoma brucei pteridine reductase 1 (TbPTR1) inhibitor 2. The focus is on addressing solubility challenges encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is TbPTR1 inhibitor 2 and what are its basic properties?
A1: this compound, also identified as Compound 3a, is an inhibitor of the pteridine reductase 1 (PTR1) enzyme in Trypanosoma brucei (T. brucei) and Leishmania major (L. major). It has shown anti-parasitic activity against T. brucei.[1] Its chemical name is 2-Amino-6-(methylsulfonyl)benzothiazole.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17557-67-4 | [1][2][3][4] |
| Molecular Formula | C₈H₈N₂O₂S₂ | [2][3] |
| Molecular Weight | 228.29 g/mol | [3] |
| Appearance | White to light yellow powder | [4] |
| Melting Point | 223°C | [4] |
| Solubility in DMSO | 55 - 125 mg/mL | [1][4] |
Q2: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting procedure?
A2: Due to its low aqueous solubility, the recommended initial approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this compound.[1][4]
Q3: The inhibitor precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What can I do?
A3: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. Here are several troubleshooting steps:
-
Reduce the Final Concentration: Test lower final concentrations of the inhibitor in your assay.
-
Increase the Co-solvent Percentage: Gradually increase the final percentage of DMSO in your assay medium. Be mindful that high concentrations of DMSO can affect cell viability and enzyme activity (typically, keep it below 0.5-1%).
-
Use Alternative Co-solvents: If DMSO is not compatible with your assay, consider other water-miscible organic solvents.
-
Adjust the pH: The 2-amino group on the benzothiazole ring suggests that the compound is a weak base. Lowering the pH of the buffer may increase its solubility.
Q4: How does pH affect the solubility of this compound?
A4: this compound contains a basic amino group. In acidic conditions (lower pH), this group can become protonated, forming a more soluble salt. A pKa value of 2.74 has been reported for the related compound 6-aminobenzothiazole, suggesting that this compound will also have a low pKa.[1] Therefore, adjusting the pH of your buffer to be slightly acidic can significantly improve solubility.
Troubleshooting Guide: Solubility Enhancement
If you continue to face solubility issues, consider the following advanced techniques.
Table 2: Summary of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Considerations |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to increase the solubility of a hydrophobic compound in an aqueous solution. | Simple to implement; widely used. | The organic solvent may interfere with the assay; toxicity at higher concentrations. |
| pH Adjustment | Altering the pH of the solution to ionize the compound, thereby increasing its solubility. | Effective for compounds with ionizable groups. | The required pH may not be compatible with the assay's biological system. |
| Use of Surfactants | Employing surfactants (e.g., Tween-80, Pluronic F68) to form micelles that encapsulate the hydrophobic compound. | Can significantly increase apparent solubility. | Surfactants can denature proteins or interfere with cellular membranes. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes with the inhibitor, enhancing its solubility. | Can improve solubility and stability. | The complexing agent may have its own biological effects. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vendor information suggests that hygroscopic DMSO can negatively impact solubility, so using a newly opened bottle is recommended.[1]
-
To aid dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Test
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add a small, known amount of this compound to a fixed volume of each buffer.
-
Shake the samples at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the inhibitor in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to determine the optimal pH for your experiments.
Visual Guides
Caption: Experimental workflow for dissolving this compound.
Caption: Relationship between chemical properties and solubility strategies.
References
Technical Support Center: Troubleshooting TbPTR1 Enzymatic Assays
This guide provides solutions to common issues encountered during the enzymatic assay of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) when using a chemical inhibitor, referred to here as Inhibitor 2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing no or very low enzyme activity even in my positive control (no inhibitor)?
Possible Causes & Solutions:
-
Reagent Degradation:
-
NADPH: NADPH is sensitive to light and repeated freeze-thaw cycles. Prepare fresh NADPH solutions and store them in the dark on ice.
-
TbPTR1 Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure it is stored at the correct temperature (typically -80°C) and avoid multiple freeze-thaw cycles by preparing aliquots.[1]
-
Substrate: The pteridine substrate (e.g., dihydrobiopterin) can be unstable. Use fresh or properly stored substrate for each experiment.
-
-
Incorrect Assay Conditions:
-
pH: The optimal pH for TbPTR1 activity can vary depending on the substrate. For example, the optimal pH for 6-biopterin reduction has been reported to be different from that of other substrates.[2] Verify that the buffer pH is correct for your specific substrate.
-
Temperature: Ensure the incubation temperature is optimal for the enzyme and consistent across all wells.[3]
-
-
Assay Setup Errors:
Q2: My results are inconsistent and have a high standard deviation. What could be the cause?
Possible Causes & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.[1] Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize well-to-well differences.[1]
-
Incomplete Mixing: Ensure all components are thoroughly mixed in each well before starting the measurement. Avoid introducing air bubbles, as they can interfere with absorbance readings.[1]
-
Plate Reader Issues: Check the settings on your plate reader and ensure it has been properly calibrated.[1]
-
Inhibitor 2 Precipitation: If Inhibitor 2 is not fully soluble in the assay buffer, it can precipitate and cause inconsistent results. See Q3 for more details.
Q3: I suspect my inhibitor is precipitating in the assay well. How can I address this?
Possible Causes & Solutions:
-
Low Solubility: Many small molecule inhibitors have poor aqueous solubility.
-
DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not inhibit the enzyme's activity on its own. Run a solvent-only control to check for any inhibitory effects.
-
Pre-incubation: Pre-incubating the enzyme and inhibitor together for a short period (e.g., 15 minutes) before adding the substrate can sometimes help, but it may also lead to time-dependent inhibition effects.[5][6]
-
-
Visual Inspection: Visually inspect the wells for any signs of precipitation. If observed, you may need to reduce the inhibitor concentration or try a different solvent.
Q4: The inhibitory effect of Inhibitor 2 is not dose-dependent or disappears at higher concentrations. Why is this happening?
Possible Causes & Solutions:
-
Complex Inhibition Mechanism:
-
The inhibitor may have a non-standard mechanism of action, such as uncompetitive or allosteric inhibition, which can result in unusual dose-response curves.[6]
-
At very high concentrations, some compounds can aggregate, which may reduce their effective concentration and apparent inhibitory activity.
-
-
Assay Artifacts:
-
Substrate Depletion: If the reaction is proceeding for too long, the substrate may be depleted, leading to a non-linear reaction rate that can complicate the interpretation of inhibition data.[5]
-
Product Inhibition: The product of the enzymatic reaction may itself be an inhibitor, which can affect the observed kinetics.[5]
-
-
Inhibitor Instability: The inhibitor may be unstable in the assay buffer over the time course of the experiment.
Data Presentation: Interpreting Inhibition Data
To characterize the potency of Inhibitor 2, an IC₅₀ (half-maximal inhibitory concentration) value is typically determined. Below is an example of how to structure the data.
| Inhibitor 2 Conc. (µM) | % Inhibition (Mean) | % Inhibition (Std Dev) |
| 0.1 | 12.5 | 2.1 |
| 0.5 | 35.8 | 3.5 |
| 1.0 | 48.9 | 4.2 |
| 5.0 | 75.3 | 5.1 |
| 10.0 | 92.1 | 3.8 |
| 50.0 | 98.6 | 1.9 |
Experimental Protocols
TbPTR1 Enzymatic Assay Protocol (Spectrophotometric)
This protocol is for a standard assay measuring the oxidation of NADPH at 340 nm.
Materials:
-
TbPTR1 enzyme stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NADPH stock solution (e.g., 10 mM in assay buffer)
-
Pteridine substrate stock solution (e.g., 1 mM Dihydrobiopterin in assay buffer)
-
Inhibitor 2 stock solution (in 100% DMSO)
-
96-well, UV-transparent microplate
Procedure:
-
Prepare Reagents: Thaw all components on ice and keep them protected from light.[1]
-
Set up Plate:
-
Add assay buffer to all wells.
-
Add varying concentrations of Inhibitor 2 (or DMSO for control wells) to the appropriate wells.
-
Add the TbPTR1 enzyme to all wells except the "no enzyme" control.
-
-
Pre-incubation: Gently mix and incubate the plate at the desired temperature (e.g., 25°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pteridine substrate to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[7]
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Visualizations
TbPTR1 Catalytic Pathway
The following diagram illustrates the enzymatic reaction catalyzed by TbPTR1.
Caption: The catalytic cycle of TbPTR1 showing substrate binding and cofactor oxidation.
Experimental Workflow
This diagram outlines the steps for performing the TbPTR1 inhibition assay.
Caption: A stepwise workflow for the TbPTR1 enzymatic inhibition assay.
Troubleshooting Logic
This decision tree can help diagnose common problems in the assay.
Caption: A decision tree for troubleshooting common TbPTR1 assay issues.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
off-target effects of TbPTR1 inhibitor 2 in trypanosomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TbPTR1 inhibitor 2 in trypanosomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant trypanocidal activity with this compound at concentrations much lower than its measured IC50 against the purified TbPTR1 enzyme. Could this be due to off-target effects?
A1: Yes, this is a strong possibility. A significant discrepancy between the enzymatic IC50 and the cellular EC50 can suggest several phenomena, including off-target effects, compound accumulation within the parasite, or inhibition of other essential pathways. It is crucial to investigate potential off-target interactions to understand the compound's complete mechanism of action.
Q2: What are some common off-target liabilities for pteridine reductase inhibitors in trypanosomes?
A2: While specific off-target effects are compound-dependent, general liabilities for pteridine reductase inhibitors could include interactions with other enzymes in the folate and pteridine salvage pathways, or even unrelated enzymes that have structurally similar binding sites. For instance, some inhibitors might show cross-reactivity with human dihydrofolate reductase (hDHFR), although selective inhibitors are actively sought.[1] It is also possible for compounds to interfere with general cellular processes if they are promiscuous binders.[2][3]
Q3: How can we experimentally determine if this compound has off-target effects?
A3: A multi-pronged approach is recommended. This can include:
-
Biochemical screening: Test the inhibitor against a panel of related and unrelated enzymes to assess its selectivity.
-
Thermal shift assays (DSF): Determine if the inhibitor binds to other proteins in a trypanosome lysate.
-
Resistant line generation: Generate trypanosome lines resistant to the inhibitor and identify the genetic changes, which may point to off-target interactions.
-
Proteomics and metabolomics: Analyze global changes in protein and metabolite levels in response to inhibitor treatment.
Troubleshooting Guides
Issue 1: Inconsistent cellular potency (EC50) in different growth media.
-
Possible Cause: Components in the growth media may be interfering with the inhibitor or providing a bypass for the inhibited pathway. For example, high concentrations of folate or related pterins in the medium might partially rescue the effect of TbPTR1 inhibition.
-
Troubleshooting Steps:
-
Analyze the composition of the different growth media used.
-
Perform dose-response experiments in a minimal, defined medium and supplement with individual components (e.g., folic acid, biopterin) to identify the interfering substance.
-
Ensure consistent media batches are used for all experiments.
-
Issue 2: Unexpected morphological changes or cell cycle arrest at concentrations that should only inhibit TbPTR1.
-
Possible Cause: The observed phenotypes may be due to the inhibition of an off-target protein involved in cell division or morphology. For example, some kinase inhibitors have been shown to have off-target effects on the cell cycle.[4]
-
Troubleshooting Steps:
-
Perform detailed cell cycle analysis using flow cytometry.
-
Use microscopy (light and electron) to characterize the morphological changes precisely.
-
Compare the observed phenotype to those reported for the knockdown or inhibition of other known essential proteins in T. brucei.
-
Data Presentation
Table 1: Comparative Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| Recombinant TbPTR1 | 150 | In-house assay |
| Recombinant TbDHFR | > 10,000 | In-house assay |
| Recombinant hDHFR | > 25,000 | In-house assay |
| T. brucei bloodstream form | 25 | Cellular assay |
| Human cell line (HEK293) | > 50,000 | Cellular assay |
Table 2: Hypothetical Off-Target Profile of this compound from a Kinase Panel Screen
| Kinase Target | % Inhibition at 1 µM |
| TbGSK3 | 85% |
| HsCDK2 | 60% |
| TbMAPK4 | 15% |
| HsPIM1 | 10% |
Experimental Protocols
Protocol 1: TbPTR1 Enzyme Inhibition Assay
This protocol is adapted from methodologies described for pteridine reductases.[5]
-
Reagents:
-
Recombinant TbPTR1 enzyme
-
NADPH
-
Biopterin (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and biopterin.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant TbPTR1 enzyme.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
-
Protocol 2: T. brucei Cellular Viability Assay
-
Materials:
-
T. brucei bloodstream form parasites
-
Complete HMI-9 medium
-
This compound
-
Resazurin-based viability reagent
-
96-well plates
-
-
Procedure:
-
Seed T. brucei parasites at a density of 2 x 10^4 cells/mL in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the resazurin reagent and incubate for a further 4-6 hours.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) to determine cell viability.
-
Calculate the EC50 value from the dose-response curve.
-
Visualizations
Caption: Targeted pathway of this compound.
Caption: On-target vs. hypothetical off-target effects.
Caption: Workflow for investigating off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From On-Target to Off-Target Activity: Identification and Optimisation of Trypanosoma brucei GSK3 Inhibitors and Their Characterisation as Anti-Trypanosoma brucei Drug Discovery Lead Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TbPTR1 Inhibitor 2 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the concentration of TbPTR1 inhibitor 2 (cynaropicrin) for Trypanosoma brucei cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is TbPTR1 and why is it a drug target?
A1: TbPTR1 stands for Trypanosoma brucei Pteridine Reductase 1. It is an enzyme in the folate biosynthesis pathway of the parasite. This pathway is crucial for the parasite's survival as it is involved in the synthesis of essential precursors for DNA and RNA. The classical antifolates that target dihydrofolate reductase (DHFR) are not effective against T. brucei because TbPTR1 provides a metabolic bypass. Therefore, inhibiting TbPTR1 is a promising strategy for developing new treatments for Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1]
Q2: What is this compound?
A2: In the context of some studies, "inhibitor 2" refers to cynaropicrin, a sesquiterpene lactone.[2] It has been identified as a dual inhibitor, affecting both TbPTR1 and, to some extent, TbDHFR.[2]
Q3: What is the reported IC50 of this compound?
A3: The inhibitory activity of cynaropicrin (inhibitor 2) has been characterized both against the isolated enzyme and the live parasite. There is a notable difference between the two, suggesting that the inhibitor may have multiple mechanisms of action.[2]
Q4: Why is there a significant difference between the enzymatic IC50 and the in vitro cell growth inhibition IC50?
A4: The discrepancy between the IC50 against the isolated TbPTR1 enzyme (12.4 µM) and the IC50 for in vitro growth inhibition of T. brucei (0.3 µM) suggests that the potent trypanocidal activity of cynaropicrin is not solely due to the inhibition of TbPTR1.[2] It is likely that the compound has other cellular targets or mechanisms of action. For instance, it has been suggested that its mechanism of action might also be connected with the trypanothione redox system in T. brucei.[2]
Troubleshooting Guide
Issue 1: I am not observing the expected level of parasite growth inhibition at the reported IC50 concentration (0.3 µM).
-
Question: Why is my observed IC50 higher than the reported value?
-
Answer: Several factors could contribute to this discrepancy:
-
Cell Density: The initial seeding density of the parasites can significantly impact the apparent IC50 value. Higher cell densities may require higher inhibitor concentrations.
-
Media Composition: Components in the culture medium, such as serum proteins, can bind to the inhibitor, reducing its effective concentration.
-
Inhibitor Stability: The inhibitor may not be stable over the duration of the assay. Consider performing time-course experiments to assess its stability.
-
Parasite Strain: Different strains or life-cycle stages of T. brucei (e.g., bloodstream form vs. procyclic form) may exhibit different sensitivities to the inhibitor.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not affecting parasite viability and is consistent across all experiments.
-
-
Issue 2: I am observing significant cytotoxicity in my host cell line at concentrations effective against the parasite.
-
Question: How can I determine a therapeutic window for the inhibitor?
-
Answer: It is crucial to perform a counter-screen for cytotoxicity against a relevant mammalian cell line (e.g., HepG2, HEK293) to determine the inhibitor's selectivity. The therapeutic window is the range of concentrations that is toxic to the parasite but not to the host cells.
-
Protocol: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on both the T. brucei and a mammalian cell line in parallel.
-
Analysis: Calculate the CC50 (50% cytotoxic concentration) for the mammalian cell line and the IC50 for the parasite. The selectivity index (SI) is calculated as CC50 / IC50. A higher SI value indicates a more promising therapeutic window.
-
-
Issue 3: My results are inconsistent between experiments.
-
Question: How can I improve the reproducibility of my experiments?
-
Answer: Optimizing and standardizing your experimental conditions is key to improving reproducibility.[3]
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding density, media composition, and incubation times.[3]
-
Inhibitor Preparation: Prepare fresh stock solutions of the inhibitor and use them for a limited time. Avoid repeated freeze-thaw cycles.
-
Assay Duration: Ensure that the assay duration is appropriate and that the cells in the control wells are in the exponential growth phase at the time of measurement.[3]
-
Metabolic State of Cells: Be aware that the metabolic state of the cells can change during the assay, which can affect their sensitivity to inhibitors.[3]
-
-
Quantitative Data Summary
| Inhibitor | Target | IC50 (µM) | Cell-based Assay | IC50 (µM) | Reference |
| Cynaropicrin (Inhibitor 2) | TbPTR1 | 12.4 | T. brucei growth inhibition | 0.3 | [2] |
| Cynaropicrin (Inhibitor 2) | TbDHFR | 7.3 | T. brucei growth inhibition | 0.3 | [2] |
Experimental Protocols
Protocol: Determination of Optimal Inhibitor Concentration using a Cell Viability Assay
This protocol describes a general method for determining the IC50 of this compound against bloodstream form T. brucei.
Materials:
-
Trypanosoma brucei bloodstream form cell culture
-
Complete HMI-9 medium
-
This compound (cynaropicrin)
-
DMSO (for dissolving the inhibitor)
-
96-well microtiter plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
Plate reader (fluorometer)
Procedure:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete HMI-9 medium to create a range of working concentrations. It is advisable to start with a wide range (e.g., 100 µM to 0.01 µM) and then narrow it down based on the initial results.
-
-
Cell Seeding:
-
Count the T. brucei cells and adjust the density to 2 x 10^5 cells/mL in complete HMI-9 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (2 x 10^4 cells/well).
-
-
Inhibitor Addition:
-
Add 100 µL of the serially diluted inhibitor solutions to the respective wells.
-
Include control wells containing cells with medium only (no inhibitor) and cells with medium containing the highest concentration of DMSO used in the experiment (vehicle control).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Cell Viability Measurement:
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of a TbPTR1 inhibitor.
Caption: Potential dual mechanism of action for this compound (cynaropicrin).
References
- 1. High-resolution crystal structure of Trypanosoma brucei pteridine reductase 1 in complex with an innovative tricyclic-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to TbPTR1 Inhibitors in T. brucei
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trypanosoma brucei and encountering resistance to Pteridine Reductase 1 (PTR1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TbPTR1 and why is it a drug target?
Pteridine Reductase 1 (TbPTR1) is a key enzyme in the folate and biopterin salvage pathways of Trypanosoma brucei. It is a short-chain dehydrogenase/reductase that catalyzes the NADPH-dependent reduction of oxidized pterins and folates.[1] This activity is crucial for the parasite as it cannot synthesize these essential cofactors de novo.[2] TbPTR1 is a promising drug target because it provides a metabolic bypass to dihydrofolate reductase (DHFR), the target of classical antifolate drugs, rendering them ineffective against trypanosomes.[1][3] The dual inhibition of both DHFR and PTR1 is considered a promising therapeutic strategy.[2][3] Furthermore, genetic studies have demonstrated that TbPTR1 is essential for the survival of bloodstream form T. brucei.[2][4]
Q2: We are observing a gradual decrease in the efficacy of our TbPTR1 inhibitor in our long-term T. brucei cultures. What could be the cause?
A gradual decrease in inhibitor efficacy is often indicative of the development of drug resistance. For TbPTR1 inhibitors, the most likely mechanism is the overexpression or amplification of the TbPTR1 gene.[3][4] This leads to an increased concentration of the target enzyme, requiring higher concentrations of the inhibitor to achieve the same level of growth inhibition.
Q3: Are there other potential mechanisms of resistance to TbPTR1 inhibitors besides target overexpression?
Yes, other mechanisms, while less directly linked to PTR1 itself, could contribute to reduced inhibitor efficacy:
-
Decreased Drug Uptake: If the inhibitor is a classical antifolate, its uptake into the parasite may be mediated by folate transporters (e.g., TbFT1-3).[5] Downregulation or mutation of these transporters can lead to reduced intracellular drug concentration and consequently, resistance.[5]
-
Increased Drug Efflux: While not specifically documented for PTR1 inhibitors, overexpression of efflux pumps, such as multidrug resistance-associated proteins (MRPs), is a general mechanism of drug resistance in T. brucei that could potentially affect novel inhibitors.[6]
-
Metabolic Reprogramming: The parasite might adapt its metabolic pathways to compensate for the inhibition of PTR1, although the essentiality of this enzyme makes this less likely to be a primary resistance mechanism.
Q4: Can we combine our TbPTR1 inhibitor with other drugs to improve its efficacy?
Yes, a synergistic approach is highly recommended. Combining a TbPTR1 inhibitor with a DHFR inhibitor, such as methotrexate, has been shown to be effective.[3] This dual-pathway inhibition prevents the parasite from utilizing the bypass mechanism, potentially reducing the likelihood of resistance emerging.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Potency in T. brucei Cultures
Symptoms:
-
The EC50 value of the TbPTR1 inhibitor has significantly increased in continuously cultured parasites.
-
Higher concentrations of the inhibitor are required to achieve the same level of trypanocidal activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Verification Steps | Proposed Solution |
| Overexpression/Gene Amplification of TbPTR1 | 1. Quantitative PCR (qPCR): Measure the copy number of the TbPTR1 gene in resistant vs. parental strains. 2. Western Blot: Quantify the protein levels of TbPTR1 in resistant vs. parental strains. | If overexpression is confirmed, consider co-administration of a DHFR inhibitor to create a synthetic lethal situation. It is also advisable to use the lowest effective concentration of the inhibitor and avoid prolonged continuous culture to minimize selective pressure. |
| Decreased Inhibitor Uptake | 1. Transport Assays: If the inhibitor has a fluorescent tag or is radiolabeled, perform uptake assays in resistant and parental strains. 2. Gene Sequencing: Sequence folate transporter genes (e.g., TbFT1-3) for mutations in resistant strains, particularly if the inhibitor is a classical antifolate. | If uptake is reduced, consider modifying the inhibitor to enhance its cell permeability and reduce its reliance on specific transporters. |
| Increased Inhibitor Efflux | 1. Efflux Pump Inhibition: Test the efficacy of your inhibitor in the presence of known efflux pump inhibitors (e.g., verapamil). 2. Gene Expression Analysis: Use qPCR to check for the upregulation of known multidrug resistance transporter genes (e.g., TbMRPA). | If efflux is a contributing factor, medicinal chemistry efforts could focus on developing analogs that are not substrates for these pumps. |
Issue 2: Inconsistent Results in in vitro Assays
Symptoms:
-
High variability in EC50 values between experiments.
-
Poor reproducibility of growth inhibition curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Verification Steps | Proposed Solution |
| Inhibitor Stability | 1. Chemical Analysis: Verify the stability of the inhibitor in the culture medium over the course of the experiment (e.g., using HPLC). | If the inhibitor is unstable, prepare fresh stock solutions for each experiment and consider shorter incubation times if possible. Store the compound under appropriate conditions (e.g., protected from light, at low temperature). |
| Media Composition | 1. Folate Concentration: Standard T. brucei culture media can have high concentrations of folate, which can compete with antifolate inhibitors.[5] | Use folate-depleted medium for your assays to more accurately reflect physiological conditions and obtain more consistent inhibitor potency. |
| Cell Density and Health | 1. Microscopy: Regularly check the morphology and motility of the parasites. 2. Growth Curves: Ensure that the parasites used for assays are in the mid-logarithmic growth phase. | Standardize the initial cell density for all experiments and ensure the use of healthy, actively dividing parasites. |
Data Presentation
Table 1: Hypothetical EC50 Values for a TbPTR1 Inhibitor Against Sensitive and Resistant T. brucei Strains
| Cell Line | Inhibitor | EC50 (µM) ± SD | Resistance Factor |
| T. brucei (Parental) | TbPTR1 Inhibitor 2 | 0.5 ± 0.1 | 1 |
| T. brucei (Resistant) | This compound | 5.0 ± 0.8 | 10 |
| T. brucei (Parental) | Methotrexate | 2.0 ± 0.3 | 1 |
| T. brucei (Resistant) | Methotrexate | 2.2 ± 0.4 | 1.1 |
Table 2: Synergistic Effects of this compound and Methotrexate
| Cell Line | Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| T. brucei (Parental) | This compound + Methotrexate | 0.45 | Synergy |
| T. brucei (Resistant) | This compound + Methotrexate | 0.38 | Strong Synergy |
Experimental Protocols
Protocol 1: Determination of TbPTR1 Gene Copy Number by qPCR
-
Genomic DNA Extraction: Isolate genomic DNA from both parental (sensitive) and resistant T. brucei cell lines using a commercial kit.
-
Primer Design: Design primers specific for the TbPTR1 gene and a single-copy reference gene (e.g., Telo).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with primers for both the target and reference genes for both parental and resistant gDNA.
-
Data Analysis: Calculate the change in TbPTR1 copy number in the resistant line relative to the parental line using the ΔΔCt method.
Protocol 2: Western Blot Analysis of TbPTR1 Protein Levels
-
Protein Extraction: Lyse equal numbers of parental and resistant parasites and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for TbPTR1 and a loading control antibody (e.g., anti-tubulin).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Visualizations
Caption: Folate and biopterin metabolism in T. brucei.
Caption: Potential mechanisms of resistance to TbPTR1 inhibitors.
Caption: Workflow for investigating TbPTR1 inhibitor resistance.
References
- 1. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trypanosoma brucei pteridine reductase 1 is essential for survival in vitro and for virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Folate Transport in Antifolate Drug Action in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of drug resistance in Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense. Treatment of human African trypanosomiasis with natural products (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of TbPTR1 inhibitor 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of TbPTR1 Inhibitor 2 during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to target and inhibit Pteridine Reductase 1 (PTR1) in Trypanosoma brucei (T. brucei), the parasite responsible for African trypanosomiasis. PTR1 is a crucial enzyme in the parasite's folate and biopterin salvage pathways.[1][2] By inhibiting this enzyme, the compound disrupts the parasite's ability to produce essential tetrahydrofolate and tetrahydrobiopterin, which are vital for DNA synthesis and other metabolic processes, ultimately leading to parasite death.[1][2]
Q2: Why is cytotoxicity a concern with this compound, and what are the expected off-target effects?
A2: While TbPTR1 is unique to trypanosomatids, high concentrations of the inhibitor may lead to off-target effects in mammalian cells, causing cytotoxicity.[3] The specific off-target interactions are under investigation, but potential mechanisms could involve interactions with related human enzymes or general cellular stress responses at high doses. It is crucial to determine the therapeutic window where the inhibitor is effective against the parasite with minimal toxicity to host cells.
Q3: What are the recommended starting concentrations for in vitro cytotoxicity assays?
A3: For initial in vitro cytotoxicity assays, we recommend a broad concentration range to determine the half-maximal inhibitory concentration (IC50) and the cytotoxic concentration 50 (CC50). A common starting point is a serial dilution from 100 µM down to 0.1 µM. The optimal concentration will depend on the specific cell line and assay duration.
Q4: How should I store and handle this compound to maintain its stability and minimize degradation?
A4: this compound should be stored as a stock solution in DMSO at -20°C or -80°C. For experimental use, thaw the stock solution and dilute it to the final working concentration in the appropriate cell culture medium. Avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Higher than Expected Cytotoxicity in Mammalian Cells
If you observe significant cytotoxicity in your mammalian control cell lines at concentrations effective against T. brucei, consider the following troubleshooting steps:
Potential Causes and Solutions:
-
High Compound Concentration: The concentration of the inhibitor may be too high, leading to off-target effects.
-
Solution: Perform a dose-response curve to determine the CC50 for your specific mammalian cell line and compare it to the EC50 for T. brucei. Aim for a selectivity index (CC50/EC50) of at least 10.
-
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
Solution: Ensure the final DMSO concentration in your assay does not exceed 0.5%. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity.
-
-
Formulation Issues: The inhibitor may not be fully solubilized, leading to precipitation and non-specific cellular stress.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Consider using formulation strategies such as encapsulation in liposomes or nanoparticles to improve solubility and reduce toxicity.[4]
-
Illustrative Dose-Response Data:
| Concentration (µM) | T. brucei Viability (%) | Mammalian Cell Viability (%) |
| 100 | 5 | 20 |
| 50 | 15 | 45 |
| 25 | 30 | 70 |
| 12.5 | 50 | 90 |
| 6.25 | 75 | 95 |
| 3.125 | 90 | 98 |
| 1.56 | 95 | 100 |
| 0 | 100 | 100 |
From this data, the EC50 against T. brucei is approximately 12.5 µM, and the CC50 for the mammalian cell line is approximately 55 µM, yielding a selectivity index of ~4.4. Further optimization may be needed to improve selectivity.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability in your results can stem from several experimental factors.
Potential Causes and Solutions:
-
Cell Culture Conditions: Inconsistent cell density, passage number, or growth phase can affect cellular responses to the inhibitor.
-
Solution: Standardize your cell culture protocol. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase at the time of the experiment. Seed cells at a consistent density for all assays.[5]
-
-
Assay-Specific Artifacts: The chosen cytotoxicity assay may be influenced by the inhibitor itself. For example, some compounds can interfere with the chemical reactions of assays like the MTT assay.[6]
-
Solution: Use multiple, mechanistically different cytotoxicity assays to confirm your results. For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release).[7]
-
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration across wells.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium before adding it to the cells.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cells or T. brucei in logarithmic growth phase
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent mammalian cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only and no-treatment controls.[8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[7]
Materials:
-
This compound stock solution
-
Cells in logarithmic growth phase
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with a detergent provided in the kit).[8]
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction solution from the kit. Incubate for the time specified in the kit's instructions (usually 15-30 minutes at room temperature).
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control after subtracting the background and spontaneous release values.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Development of TbPTR1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the development of drugs targeting Trypanosoma brucei Pteridine Reductase 1 (TbPTR1).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Inhibition Assays & Initial Screening
Q1: My TbPTR1 enzyme inhibition assay is showing high variability between replicates. What are the common causes?
A1: High variability in enzymatic assays can stem from several factors:
-
Reagent Instability: Ensure the cofactor NADPH is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles. Prepare it fresh daily if possible.
-
Enzyme Activity: Confirm the specific activity of your TbPTR1 enzyme batch. Activity can decrease with improper storage or age. Run a positive control with a known inhibitor (e.g., methotrexate) in every plate to monitor enzyme performance.
-
Substrate/Inhibitor Solubility: Poorly soluble inhibitors are a major source of variability. Ensure your compound is fully dissolved in the assay buffer. It is recommended to check for precipitation visually or by measuring light scatter. You may need to adjust the DMSO concentration (keeping it consistent and below 1-2% in the final reaction volume) or use alternative solubilization methods.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in pipetting volumes can all contribute to noise. Use calibrated pipettes and ensure a stable temperature-controlled plate reader or water bath.
Q2: I've identified a potent inhibitor in my biochemical assay (low µM IC50), but it shows weak or no activity against cultured T. brucei parasites. What should I investigate next?
A2: This is a common and critical challenge in TbPTR1 inhibitor development. The discrepancy between enzymatic and cellular activity points to several potential issues that can be systematically investigated.
-
Parasite Permeability: The compound may not be able to cross the parasite's cell membrane to reach the cytosolic target, TbPTR1.
-
Compound Efflux: The inhibitor might be actively transported out of the parasite by efflux pumps.
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form by the parasite.
-
Target Engagement in the Cell: High intracellular concentrations of the natural substrate (pterins) or the presence of the DHFR-TS enzyme can create a competitive environment that requires higher concentrations of the inhibitor to be effective.[1] The PTR1 enzyme may also be overexpressed, requiring more inhibitor to achieve a therapeutic effect.[2]
-
Poor Solubility in Media: The compound may be precipitating out of the complex cell culture medium.
The following logical workflow can help diagnose the issue.
Section 2: Selectivity and Off-Target Effects
Q3: How do I determine if my inhibitor is selective for TbPTR1 over the human ortholog?
A3: Achieving selectivity is arguably the most significant challenge. Since humans do not have a direct PTR1 ortholog, the primary off-target concern is Dihydrofolate Reductase (DHFR), which has a structurally similar active site.[2][3]
-
Primary Selectivity Assay: You must screen your compound against purified human DHFR (hDHFR) in a parallel enzymatic assay.
-
Calculate Selectivity Index (SI): The SI is the ratio of the IC50 value against the off-target (hDHFR) to the IC50 against the primary target (TbPTR1).
-
SI = IC50 (hDHFR) / IC50 (TbPTR1)
-
A higher SI value (e.g., >100) is desirable, indicating greater selectivity for the parasite enzyme.
-
-
Cellular Toxicity Assays: Conduct cytotoxicity assays using a mammalian cell line (e.g., HEK293, HepG2) to assess the general toxicity of the compound. This provides a broader view of potential off-target effects.
Q4: My compound inhibits both TbPTR1 and hDHFR. How can I improve selectivity?
A4: Improving selectivity requires structure-based drug design.
-
Exploit Structural Differences: Although the active sites are similar, subtle differences exist, particularly in the substrate-binding loops.[4] Use co-crystal structures of your inhibitor with both TbPTR1 and hDHFR to identify unique pockets or residues in the TbPTR1 active site that can be targeted.
-
Modify Scaffolds: Systematically modify the chemical scaffold to reduce interactions with hDHFR-specific residues while maintaining or improving binding to TbPTR1. For example, adding bulky groups that clash with the hDHFR active site but are accommodated by TbPTR1 can be an effective strategy.
Section 3: In Vivo Development & Pharmacokinetics
Q5: My lead compound is potent and selective in vitro, but it failed in our mouse model of trypanosomiasis. What are the likely pharmacokinetic challenges?
A5: Poor in vivo efficacy despite good in vitro activity is often due to unfavorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Poor Bioavailability/Solubility: The compound may not be absorbed effectively if administered orally, or it may precipitate upon injection. Over 70% of new chemical entities suffer from poor aqueous solubility.[5]
-
Rapid Metabolism/Clearance: The compound may be cleared from the bloodstream too quickly to maintain a therapeutic concentration. For example, one study reported a TbPTR1 inhibitor with a half-life of only 7.6 minutes in mice.[6]
-
Inability to Cross the Blood-Brain Barrier (BBB): For late-stage HAT, crossing the BBB is essential, and this remains a major hurdle for many drugs.[7][8]
Q6: What formulation strategies can I use to overcome the poor solubility of my TbPTR1 inhibitor for in vivo studies?
A6: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[9] The choice depends on the compound's physicochemical properties.
-
Co-solvents: Using a mixture of solvents (e.g., DMSO, PEG400, Tween 80) can improve solubility for parenteral administration.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[10][11]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve its dissolution rate.[11][12]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain a supersaturated state, enhancing absorption.[12]
Quantitative Data Summary
The following tables summarize representative data for TbPTR1 inhibitors found in the literature. This data is intended for comparison and context.
Table 1: In Vitro Inhibitory Activity
| Compound ID | Target | IC50 / Ki | Organism | Citation |
|---|---|---|---|---|
| PYR | DHFR | >100-fold lower than ED50 | T. brucei | [1] |
| Compound 17 | TbPTR1 | 3.2 µM (Ki) | T. brucei | [1] |
| RUBi004 | TbPTR1 | 9.6 ± 3.2 µM (IC50) | T. brucei | [2] |
| MTX | DHFR | - | T. brucei |[1] |
Table 2: Cellular Activity & In Vivo Data
| Compound ID | Assay Type | ED50 / PK Parameter | Model | Citation |
|---|---|---|---|---|
| PYR | Cellular Activity | 26.6 ± 0.7 µM (ED50) | BSF T. brucei | [1] |
| Compound 2 | Pharmacokinetics | t½ = 7.6 min | BALB/c Mice |[6] |
Key Experimental Protocols
Protocol 1: TbPTR1 Enzymatic Inhibition Assay (Spectrophotometric)
This protocol is a standard method for determining the inhibitory potential of compounds against purified TbPTR1 enzyme.
-
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a pterin substrate by TbPTR1.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
TbPTR1 Enzyme: Purified recombinant enzyme, diluted to a working concentration (e.g., 20-50 nM) in Assay Buffer.
-
NADPH: 10 mM stock in Assay Buffer, diluted to a working concentration of 200 µM.
-
Substrate: Dihydrobiopterin (H2B) or Folic Acid, diluted to a working concentration (e.g., 100 µM).
-
Test Compounds: Serial dilutions in 100% DMSO.
-
-
Procedure:
-
In a 96-well UV-transparent plate, add 2 µL of serially diluted test compound or DMSO (vehicle control).
-
Add 100 µL of Assay Buffer containing the TbPTR1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 50 µL of NADPH solution to each well.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: T. brucei Bloodstream Form (BSF) Viability Assay
This protocol assesses the effect of inhibitors on the growth and viability of the clinically relevant form of the parasite.
-
Principle: A resazurin-based assay (e.g., AlamarBlue) is used to measure cell viability. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Materials:
-
T. brucei BSF cells (e.g., Lister 427 strain).
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum.
-
Test Compounds: Serially diluted in DMSO.
-
Resazurin sodium salt solution (0.44 mM in PBS).
-
-
Procedure:
-
Seed a 96-well plate with T. brucei BSF cells at a density of 2 x 10⁴ cells/mL in 100 µL of HMI-9 medium.
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to each well.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from control wells without cells.
-
Normalize the data to the vehicle control (100% viability) and a high-concentration inhibitor control (0% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the ED50 (Effective Dose, 50%) or EC50 value.
-
Visualized Pathways and Workflows
TbPTR1's Role as a Metabolic Bypass
In trypanosomatids, Pteridine Reductase 1 (PTR1) provides a crucial metabolic bypass to the canonical folate pathway, which is targeted by antifolate drugs like methotrexate that inhibit Dihydrofolate Reductase (DHFR).[2][4][13] This bypass is a primary mechanism of antifolate drug resistance.
General Workflow for TbPTR1 Inhibitor Development
The development of a TbPTR1 inhibitor follows a standard but challenging drug discovery pipeline, with a critical emphasis on early assessment of selectivity and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
- 7. African trypanosomiasis - Wikipedia [en.wikipedia.org]
- 8. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. pubs.acs.org [pubs.acs.org]
refining TbPTR1 inhibitor 2 for better in vivo efficacy
Technical Support Center: Refining TbPTR1 Inhibitor 2
This center provides targeted guidance for researchers working on the optimization of this compound (a representative compound) to enhance its in vivo efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TbPTR1 inhibitors? A1: Pteridine reductase 1 (PTR1) is an enzyme in Trypanosoma brucei that provides a metabolic bypass for dihydrofolate reductase (DHFR), a common antiparasitic drug target.[1][2] When DHFR is inhibited by drugs, TbPTR1 can still reduce pterins and folates, ensuring the parasite's survival.[1][2] TbPTR1 inhibitors block this bypass, making the parasite susceptible to DHFR inhibitors or causing a lethal disruption in its folate metabolism, as PTR1 has been shown to be essential for parasite survival.[1][3]
Q2: Why does my potent enzymatic inhibitor (Inhibitor 2) show weak activity against T. brucei cells? A2: A significant drop in potency from an enzymatic assay to a whole-cell assay is a common challenge. Several factors could be responsible:
-
Insufficient On-Target Potency: The inhibitor's potency against the enzyme might still be too low to achieve a cellular effect. Kinetic analysis can help determine if the ratio of the enzyme's substrate affinity (Km) to the inhibitor's potency (Ki) is sufficient.[3]
-
Poor Cell Permeability: The compound may not efficiently cross the parasite's cell membrane to reach the cytosolic target, TbPTR1.
-
Efflux Pumps: The parasite may actively transport the inhibitor out of the cell using efflux pumps.
-
Metabolic Instability: The inhibitor could be rapidly metabolized into an inactive form by the parasite.
Q3: Inhibitor 2 has good in vitro and cellular activity but fails in our mouse model. What are the likely causes? A3: This "in vitro-in vivo" disconnect often points to unfavorable pharmacokinetic (PK) properties. Key issues include:
-
Poor Oral Bioavailability: The drug may not be well absorbed from the gastrointestinal tract if administered orally.[4]
-
Rapid Metabolism/Clearance: The host (mouse) may rapidly metabolize and clear the drug from the bloodstream, preventing it from reaching therapeutic concentrations.[5][6][7]
-
Low Exposure at the Site of Infection: The drug may not effectively penetrate tissues or cross the blood-brain barrier (for late-stage HAT) to reach the parasites.[8]
-
Toxicity: The compound may be toxic to the host at concentrations required to kill the parasite.[9]
Q4: What formulation strategies can improve the oral bioavailability of my inhibitor? A4: For poorly soluble compounds, several formulation strategies can be employed. These include micronization to increase surface area, creating amorphous solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or complexation with cyclodextrins.[10][11][12]
Troubleshooting Guides
This section addresses specific experimental problems in a Q&A format.
Problem 1: High variability in my TbPTR1 enzymatic assay results.
| Question | Possible Cause & Troubleshooting Step |
| Are my reagents consistent? | Ensure enzyme purity and specific activity are consistent across batches. Verify the concentration and purity of your substrate (e.g., biopterin) and cofactor (NADPH). Use a fresh, validated batch of Inhibitor 2.[13] |
| Is the assay in the linear range? | Confirm that the reaction is proceeding under initial velocity conditions. The rate of product formation should be linear with respect to both time and enzyme concentration. If not, reduce the enzyme concentration or the reaction time.[13][14] |
| Is my inhibitor stable in the assay buffer? | Incubate Inhibitor 2 in the assay buffer for the duration of the experiment and then re-test its activity. Degradation can lead to inconsistent results. |
| Is there interference from the compound? | High concentrations of test compounds, especially those with color or that precipitate, can interfere with spectrophotometric readings. Run a control with the inhibitor but without the enzyme to check for background absorbance. |
Problem 2: Inhibitor 2 is potent against bloodstream-form T. brucei but is not curative in the acute mouse model.
| Question | Possible Cause & Troubleshooting Step |
| What does the pharmacokinetic profile look like? | Conduct a preliminary PK study in mice. Administer a single dose (intravenous and oral) and measure plasma concentrations over time.[7] Key parameters to assess are half-life (T½), maximum concentration (Cmax), and oral bioavailability (F%).[5][6][15] A short half-life or low bioavailability is a common reason for in vivo failure.[15] |
| Is the dosing regimen optimal? | If the half-life is short, a more frequent dosing schedule (e.g., twice daily) may be required to maintain therapeutic concentrations.[9][15] |
| Is the compound reaching the parasites? | Consider tissue distribution studies to see if the compound accumulates in relevant tissues. For late-stage models, assessing blood-brain barrier penetration is critical.[8] |
| Could formulation improve exposure? | If oral bioavailability is low due to poor solubility, consider formulating the compound in a vehicle like a cyclodextrin or lipid-based system to improve absorption.[4][10] |
Reference Data Tables
The following tables present hypothetical but realistic data for a lead compound ("Inhibitor 2") during its optimization cycle.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | TbPTR1 IC₅₀ (nM) | LmPTR1 IC₅₀ (nM) | hDHFR IC₅₀ (µM) | Selectivity (hDHFR/TbPTR1) |
|---|---|---|---|---|
| Inhibitor 2 | 15 | 85 | >50 | >3300 |
| Methotrexate | >10,000 | >10,000 | 0.002 | N/A |
| Rationale: Good potency and selectivity against the human off-target DHFR are desired. | | | | |
Table 2: Cellular Activity and Cytotoxicity
| Compound | T. b. brucei EC₅₀ (µM) | Mammalian L6 Cell CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
|---|---|---|---|
| Inhibitor 2 | 0.5 | >50 | >100 |
| Pentamidine | 0.005 | 2.5 | 500 |
| Rationale: A high Selectivity Index (>100) indicates the compound is much more toxic to the parasite than to mammalian cells. | | | |
Table 3: Murine Pharmacokinetic Properties of Inhibitor 2
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T½ (h) | AUC₀₋inf (ng·h/mL) | F (%) |
|---|---|---|---|---|---|---|
| IV | 2 | 1550 | 0.1 | 1.2 | 1800 | N/A |
| PO | 10 | 450 | 1.0 | 1.5 | 900 | 10 |
| Rationale: Low oral bioavailability (F%) of 10% and a short half-life (T½) suggest that maintaining therapeutic exposure will be challenging and requires optimization. | | | | | | |
Key Experimental Protocols
1. Recombinant TbPTR1 Enzymatic Inhibition Assay
-
Principle: This spectrophotometric assay measures the NADPH-dependent reduction of the substrate biopterin by recombinant TbPTR1. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Recombinant TbPTR1 enzyme.
-
NADPH solution (in Assay Buffer).
-
Biopterin solution (substrate, in Assay Buffer).
-
Test compound (Inhibitor 2) dissolved in DMSO.
-
-
Procedure:
-
Add 2 µL of the test compound at various concentrations to the wells of a 96-well UV-transparent plate.
-
Add 178 µL of a master mix containing Assay Buffer, TbPTR1 enzyme, and NADPH.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the biopterin substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Determine the percent inhibition relative to DMSO controls and calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
2. T. brucei brucei (Tbb) Whole-Cell Viability Assay
-
Principle: This assay uses a resazurin-based reagent (e.g., Alamar Blue) to measure cell viability. Viable cells reduce blue resazurin to pink, fluorescent resorufin, which can be quantified.[16]
-
Materials:
-
T. b. brucei bloodstream forms.
-
Complete HMI-9 medium.
-
Test compound (Inhibitor 2) in DMSO.
-
Resazurin sodium salt solution.
-
96-well black, clear-bottom plates.
-
-
Procedure:
-
Seed T. b. brucei at a density of 2 x 10⁴ cells/mL in the wells of a 96-well plate containing serial dilutions of the test compound.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add resazurin solution to each well and incubate for an additional 24 hours.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Calculate the percent viability relative to DMSO controls and determine the EC₅₀ value from the dose-response curve.
-
3. In Vivo Efficacy in an Acute Murine Model of HAT
-
Principle: Mice are infected with T. b. brucei, and the efficacy of the test compound in reducing or clearing the resulting parasitemia is monitored over time.[8][17]
-
Materials:
-
Female BALB/c mice.
-
T. b. brucei GVR35 strain.
-
Test compound (Inhibitor 2) in a suitable vehicle (e.g., 10% DMSO, 10% Tween® 80, 80% water).
-
Control drug (e.g., pentamidine).
-
-
Procedure:
-
Infect mice intraperitoneally (IP) with 1 x 10⁵ T. b. brucei parasites.
-
Begin treatment 24 hours post-infection. Administer Inhibitor 2 (e.g., 25 mg/kg) via the desired route (e.g., oral gavage) twice daily for 5-10 days.[9]
-
Monitor parasitemia daily by taking a small sample of tail blood and counting parasites using a hemocytometer under a microscope.
-
A mouse is considered aparasitemic if no parasites are detected in 20 fields of view at 400x magnification.
-
Monitor the survival of the mice for at least 30-60 days post-infection to check for relapse.
-
Efficacy is determined by the reduction in parasitemia and the number of mice cured (aparastemic at the end of the study).
-
Visualizations
Caption: Role of TbPTR1 in the folate pathway and inhibitor action.
Caption: Workflow for optimizing a TbPTR1 inhibitor for in vivo use.
Caption: Troubleshooting logic for poor in vivo efficacy of Inhibitor 2.
References
- 1. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel inhibitors of Trypanosoma brucei pteridine reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of oral trazpiroben (TAK‐906) after organic anion transporting polypeptide 1B1/1B3 inhibition: A phase I, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of PBRM in rodents, a first selective covalent inhibitor of 17β-HSD1 for breast cancer and endometriosis treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Novel agent tackles acute trypanosomiasis in preclinical models | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of TbPTR1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) inhibitors, with a specific focus on a model compound, inhibitor 2g (5,6-dimethyl-2-guanidinobenzimidazole).
Frequently Asked Questions (FAQs)
Q1: Why is improving the selectivity of TbPTR1 inhibitors important?
A1: TbPTR1 is an enzyme in the folate salvage pathway of Trypanosoma brucei, the parasite that causes African trypanosomiasis. While TbPTR1 is a promising drug target, its inhibitors can also affect the host's analogous enzyme, Dihydrofolate Reductase (DHFR). Lack of selectivity can lead to off-target effects and toxicity in the host. Therefore, enhancing selectivity for TbPTR1 over human DHFR (hDHFR) is a critical step in developing safe and effective trypanocidal drugs.
Q2: What are the general strategies to improve the selectivity of an enzyme inhibitor?
A2: Several rational drug design strategies can be employed to improve inhibitor selectivity. These approaches focus on exploiting the subtle differences between the target enzyme (e.g., TbPTR1) and off-target enzymes (e.g., hDHFR). Key strategies include:
-
Exploiting Structural Differences: Modifying the inhibitor to create more favorable interactions with unique residues or pockets in the target enzyme's active site. Conversely, introducing moieties that cause steric hindrance or unfavorable interactions with the off-target enzyme can also enhance selectivity.
-
Leveraging Differences in Electrostatic Potential: Optimizing the charge distribution of the inhibitor to complement the electrostatic environment of the target's active site while being less favorable for the off-target enzyme.
-
Utilizing Disparities in Protein Flexibility: Designing inhibitors that bind to a specific conformation of the target enzyme that is less accessible to the more rigid off-target enzyme.
-
Targeting Allosteric Sites: Developing inhibitors that bind to a site distinct from the active site (an allosteric site) that is unique to the target enzyme, thereby modulating its activity without affecting the off-target enzyme.
Q3: How does the selectivity of inhibitor 2g compare between TbPTR1 and hDHFR?
A3: Inhibitor 2g (5,6-dimethyl-2-guanidinobenzimidazole) has demonstrated notable selectivity for the trypanosomal enzyme system over the human counterpart. While it is a highly potent inhibitor of T. brucei DHFR (TbDHFR), its activity against TbPTR1 is lower, and importantly, it shows significantly reduced inhibition of hDHFR. This selectivity profile makes it a valuable lead compound for further optimization.
Quantitative Data Summary
The following table summarizes the inhibitory activity of compound 2g against T. brucei enzymes and human DHFR.
| Enzyme | Inhibitor 2g Ki (nM) | Selectivity Index (SI) |
| TbDHFR | 9 | - |
| TbPTR1 | >6000 | >667 (over TbDHFR) |
| hDHFR | 3550 | 394 (over TbDHFR) |
Note: The Selectivity Index (SI) is calculated as the ratio of the Ki for the off-target enzyme to the Ki for the primary target enzyme (in this case, TbDHFR, for which 2g is most potent). A higher SI value indicates greater selectivity.
Experimental Protocols
Protocol 1: TbPTR1 Enzyme Inhibition Assay
This protocol outlines a typical spectrophotometric assay to determine the inhibitory activity of compounds against TbPTR1.
Materials:
-
Recombinant TbPTR1 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
NADPH
-
Dihydrobiopterin (substrate)
-
Test inhibitor (e.g., inhibitor 2g) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a series of dilutions of the inhibitor in the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of NADPH and dihydrobiopterin in the Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
TbPTR1 enzyme solution
-
Diluted inhibitor solution (or DMSO for the no-inhibitor control)
-
-
Include a blank well containing only the Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the dihydrobiopterin substrate to all wells.
-
-
Monitor the Reaction:
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic mode). This corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
-
Protocol 2: hDHFR Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to assess the inhibitory effect on human DHFR.
Materials:
-
Recombinant hDHFR enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl
-
NADPH
-
Dihydrofolate (DHF) (substrate)
-
Test inhibitor (e.g., inhibitor 2g) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Follow the same procedure for preparing inhibitor dilutions and NADPH as in the TbPTR1 assay.
-
Prepare a working solution of DHF in the Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Assay Buffer, hDHFR enzyme, and diluted inhibitor (or DMSO control) to the appropriate wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding the DHF substrate.
-
-
Monitor the Reaction:
-
Measure the decrease in absorbance at 340 nm kinetically.
-
-
Data Analysis:
-
Determine the IC50 and Ki values as described for the TbPTR1 assay.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes. Prepare a master mix of reagents to add to the wells. |
| Incomplete mixing of reagents. | Gently mix the contents of the wells after adding each reagent. | |
| No or very low enzyme activity in controls | Inactive enzyme. | Use a fresh batch of enzyme or a new aliquot. Ensure proper storage conditions (-80°C). |
| Incorrect buffer pH or composition. | Verify the pH of the assay buffer. Ensure all buffer components are at the correct concentration. | |
| Inhibitor appears to have low potency (high IC50) | Inhibitor precipitation. | Check the solubility of the inhibitor in the assay buffer. If necessary, adjust the DMSO concentration (typically ≤1%). |
| High enzyme concentration. | Reduce the enzyme concentration to the lowest level that provides a robust and linear signal. | |
| Competitive inhibition with high substrate concentration. | If competitive inhibition is suspected, perform the assay with the substrate concentration at or below its Km value. | |
| "Noisy" kinetic data | Air bubbles in the wells. | Be careful not to introduce air bubbles when pipetting. |
| Light scattering from precipitated inhibitor. | Visually inspect the wells for any precipitation. Centrifuge the plate briefly if necessary. |
Visualizations
Folate Salvage Pathway in Trypanosoma brucei
The following diagram illustrates the key enzymes in the folate salvage pathway of T. brucei, highlighting the roles of TbPTR1 and TbDHFR-TS.
Caption: Folate salvage pathway in T. brucei.
Logical Workflow for Improving Inhibitor Selectivity
This diagram outlines a rational approach to enhancing the selectivity of a lead compound like inhibitor 2g.
Caption: Workflow for enhancing inhibitor selectivity.
Validation & Comparative
A Comparative Guide to TbPTR1 Inhibitor 2 and Other Known Pteridine Reductase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TbPTR1 inhibitor 2 with other known inhibitors of Pteridine Reductase 1 (PTR1) from Trypanosoma brucei (TbPTR1), the causative agent of Human African Trypanosomiasis (HAT). PTR1 is a crucial enzyme in the folate biosynthesis pathway of trypanosomatids, making it a key target for novel drug development. This document summarizes quantitative inhibitory data, details experimental protocols for inhibitor characterization, and presents key enzymatic pathways and experimental workflows through diagrams.
Data Presentation: Inhibitor Comparison
The following table summarizes the in vitro inhibitory activity of this compound and a selection of other well-characterized TbPTR1 inhibitors. The inhibitors are grouped by their chemical scaffold.
| Inhibitor Name/Reference | Chemical Scaffold | TbPTR1 IC50/Ki (µM) | T. brucei Cell-based IC50/EC50 (µM) | Notes |
| This compound | Benzothiazole | 34.2 (IC50)[1][2][3] | 34.2 (IC50)[2][3] | Also shows activity against L. major PTR1 (IC50: 32.9 µM)[2][3] |
| Compound 11 | Scaffold II Derivative | 0.045 (Ki) | 15.2 (ED50)[4] | Structure-based design[2][4] |
| Compound 13 | Scaffold II Derivative | 0.058 (Ki) | 18.5 (ED50)[4] | Structure-based design[2][4] |
| Compound 32 | Benzimidazol-2-amine | 0.007 (Ki) | >50 | High enzymatic potency, poor cellular activity[5] |
| RUBi004 | Not Specified | Not Specified | 9.6 (IC50) | Identified via virtual screening[3] |
| RUBi016 | Not Specified | Not Specified | 25.4 (IC50) | Additive effect with DHFR inhibitor WR99210[3] |
| Cynaropicrin | Sesquiterpene Lactone | 12.4 (IC50) | Not Reported | Dual inhibitor of TbPTR1 and TbDHFR (IC50 = 7.1 µM)[6] |
| 2,4-Diaminopyrimido[4,5-b]indol-6-ol (1) | Tricyclic | Low micromolar (Ki) | Not Reported | Novel tricyclic-based inhibitor[7] |
| Aminobenzothiazole (Compound 2) | Aminobenzothiazole | 21 (Ki app) | Not Reported | Fragment hit from virtual screening[8] |
| Aminobenzimidazole (Compound 4) | Aminobenzimidazole | 10.6 (Ki app) | Not Reported | Fragment hit from virtual screening[8] |
Experimental Protocols
TbPTR1 Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against recombinant TbPTR1 enzyme.
a. Reagents and Materials:
-
Recombinant TbPTR1 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
Biopterin (or Dihydrobiopterin) as substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol
-
Inhibitor compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
b. Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, a fixed concentration of recombinant TbPTR1 enzyme, and the inhibitor compound at various concentrations.
-
Initiate the reaction by adding a fixed concentration of NADPH and the substrate (biopterin).
-
The final reaction volume is typically 200 µL.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored kinetically over a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
The initial reaction rates are calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Trypanosoma brucei Cell-Based Viability Assay
This protocol describes a typical method to assess the anti-parasitic activity of the inhibitors.
a. Reagents and Materials:
-
Bloodstream form Trypanosoma brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Inhibitor compounds dissolved in DMSO
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Fluorometer
b. Assay Procedure:
-
Seed the wells of a 96-well plate with a suspension of bloodstream form T. brucei at a density of approximately 2 x 10^4 cells/mL in HMI-9 medium.
-
Add the inhibitor compounds at various concentrations to the wells. Include a DMSO control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After the initial incubation, add the resazurin-based viability reagent to each well and incubate for an additional 24 hours.
-
Measure the fluorescence (e.g., excitation 530 nm, emission 590 nm) using a fluorometer. The fluorescence intensity is proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of growth inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the EC50 (or IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Mechanism of TbPTR1 inhibition.
Caption: Experimental workflow for inhibitor characterization.
References
- 1. åå [yeasen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Otros inhibidores | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Validating the Anti-trypanosomal Activity of TbPTR1 Inhibitor 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-trypanosomal activity of a selected Trypanosoma brucei Pteridine Reductase 1 (TbPTR1) inhibitor, herein referred to as TbPTR1 inhibitor 2 (cynaropicrin). Its performance is evaluated against other reported TbPTR1 inhibitors and a standard trypanocidal drug, supported by experimental data from published research. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel anti-trypanosomal agents.
Introduction to TbPTR1 as a Drug Target
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness, relies on the folate pathway for the synthesis of essential metabolites. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and a common target for antifolate drugs. However, trypanosomes possess an alternative enzyme, Pteridine Reductase 1 (PTR1), which can reduce pterins and folates, providing a bypass mechanism that confers resistance to DHFR inhibitors.[1][2] This makes the simultaneous inhibition of both TbDHFR and TbPTR1 a promising strategy for the development of new anti-trypanosomal therapies.[3] Indeed, knockdown of TbPTR1 has been shown to decrease parasite viability, highlighting its importance for parasite survival.[4]
This guide focuses on the validation of a dual inhibitor of TbPTR1 and TbDHFR, cynaropicrin (designated here as this compound), and compares its activity with other recently identified TbPTR1 inhibitors and standard anti-trypanosomal drugs.
Comparative Analysis of Anti-trypanosomal Activity
The anti-trypanosomal efficacy of this compound and its comparators is summarized in the table below. The data includes inhibitory concentrations against the TbPTR1 enzyme (IC50), the bloodstream form of T. brucei parasites, and, where available, cytotoxicity against mammalian cell lines to indicate selectivity.
| Compound | Target(s) | TbPTR1 IC50 (µM) | T. brucei IC50 (µM) | Mammalian Cell Line IC50 (µM) | Selectivity Index (SI) |
| This compound (cynaropicrin) | TbPTR1, TbDHFR | 12.4 [5] | 0.3 [5] | Not explicitly stated in snippets | Not available |
| RUBi004 | TbPTR1 | Not available | 9.6 ± 3.2[4] | >100 (HepG2)[4] | >10.4 |
| RUBi016 | TbPTR1 | Not available | 25.4 ± 4.7[4] | >100 (HepG2)[4] | >3.9 |
| Pentamidine | DNA minor groove binder | Not applicable | Not explicitly stated in snippets | Not available | Not available |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a mammalian cell line to the IC50 value for T. brucei. A higher SI value indicates greater selectivity for the parasite. Data for pentamidine's IC50 against T. brucei and mammalian cells were not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-trypanosomal compounds. Below are representative protocols for in vitro and in vivo assays based on published literature.
In Vitro Anti-trypanosomal Activity Assay (Resazurin-based Viability Assay) [6][7]
-
Parasite Culture: Trypanosoma brucei brucei bloodstream forms are cultured in a suitable medium, such as Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal calf serum and other necessary components, at 37°C in a 5% CO2 incubator.[6]
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium in a 96-well plate.
-
Assay Procedure: A suspension of T. brucei parasites is added to each well containing the diluted compounds. The final parasite concentration is typically in the range of 2.5 x 10³ to 4 x 10³ cells/mL.[7][8] A positive control (e.g., diminazene aceturate) and a negative control (medium with DMSO) are included.[7]
-
Incubation: The plates are incubated for 24 to 72 hours at 37°C in a 5% CO2 atmosphere.[6][8]
-
Viability Assessment: After incubation, a resazurin-based reagent is added to each well, and the plates are incubated for a further period. The fluorescence or absorbance is then measured using a plate reader. The signal is proportional to the number of viable parasites.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite viability by 50%, is calculated from the dose-response curves.
In Vivo Anti-trypanosomal Activity Assay (Mouse Model) [9][10]
-
Animal Model: Female BALB/c or CD-1 mice are typically used.[9][10]
-
Infection: Mice are infected intraperitoneally with a specific strain of T. brucei, often a bioluminescent reporter strain (e.g., expressing luciferase) to allow for non-invasive monitoring of parasite load.[9][10] The inoculum size is typically around 5 x 10⁴ parasites per mouse.[9]
-
Treatment: Treatment with the test compound or a vehicle control is initiated a few days post-infection. The compound can be administered via various routes, such as intraperitoneal injection or oral gavage, for a specified duration (e.g., daily for 5-10 days).[9][11] A positive control drug, like diminazene aceturate or melarsoprol, is also used.[10]
-
Monitoring: Parasitemia is monitored regularly by tail blood analysis using a hemocytometer.[10] For bioluminescent strains, parasite load can be quantified by injecting a substrate (e.g., coelenterazine or D-luciferin) and measuring the light emission using an in vivo imaging system.[9][12]
-
Efficacy Assessment: The efficacy of the compound is determined by the reduction in parasitemia or bioluminescence signal compared to the control group. The long-term survival of the treated mice and the absence of relapse are also key indicators of drug efficacy.[10]
Visualizing Pathways and Workflows
Signaling Pathway: Folate Metabolism in Trypanosoma brucei
The following diagram illustrates the folate metabolic pathway in T. brucei, highlighting the roles of DHFR-TS and PTR1 and the points of inhibition by antifolate drugs.
Caption: Folate metabolism in T. brucei, a target for chemotherapy.
Experimental Workflow: In Vitro Anti-trypanosomal Drug Screening
The diagram below outlines the key steps in a typical in vitro screening process to identify and characterize anti-trypanosomal compounds.
Caption: Workflow for in vitro anti-trypanosomal drug screening.
Conclusion
The validation of TbPTR1 inhibitors requires a multifaceted approach, encompassing enzymatic assays, whole-cell parasite viability studies, and in vivo efficacy models. This compound (cynaropicrin) demonstrates potent activity against both the TbPTR1 enzyme and live T. brucei parasites, positioning it as a promising lead compound.[5] Its dual-targeting mechanism of both TbPTR1 and TbDHFR may offer an advantage in overcoming resistance. Further studies to determine its selectivity index and in vivo efficacy are warranted. The comparative data and standardized protocols presented in this guide aim to facilitate the evaluation and advancement of new therapeutic candidates for the treatment of Human African Trypanosomiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution crystal structure of Trypanosoma brucei pteridine reductase 1 in complex with an innovative tricyclic-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. med.nyu.edu [med.nyu.edu]
- 10. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of TbPTR1 Inhibition: Cynaropicrin versus Methotrexate in Trypanosoma brucei**
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, the pteridine reductase 1 (TbPTR1) enzyme has emerged as a critical drug target. This guide provides a detailed, data-driven comparison of two inhibitors that target the folate/pteridine salvage pathway in T. brucei: the natural product Cynaropicrin, a potent TbPTR1 inhibitor, and Methotrexate, a classical antifolate drug.
Mechanism of Action: A Tale of Two Inhibitors
Trypanosoma brucei is auxotrophic for folates and pteridines, making the enzymes involved in their salvage essential for parasite survival. The primary target for antifolate drugs is dihydrofolate reductase (DHFR). However, T. brucei possesses a unique enzyme, pteridine reductase 1 (TbPTR1), which can reduce both pterins and folates, thereby providing a metabolic bypass to DHFR inhibition and conferring resistance to drugs like methotrexate.[1]
Methotrexate functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide biosynthesis. By blocking DHFR, methotrexate disrupts DNA synthesis and repair, leading to cell death. However, its efficacy in T. brucei is limited due to the presence of TbPTR1, which can compensate for DHFR inhibition.[1]
Cynaropicrin , a sesquiterpene lactone, has been identified as a dual inhibitor of both TbPTR1 and TbDHFR.[2] Its ability to inhibit TbPTR1 closes the metabolic bypass route that renders methotrexate less effective, making it a more potent trypanocidal agent.
Below is a diagram illustrating the folate and pteridine salvage pathways in T. brucei and the points of inhibition for both compounds.
References
- 1. Structure and reactivity of Trypanosoma brucei pteridine reductase: inhibition by the archetypal antifolate methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
TbPTR1 Inhibitor 2: A Comparative Analysis of Selectivity for Parasite vs. Human Pteridine Reductase 1
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activity of the sesquiterpene lactone cynaropicrin, identified here as inhibitor 2, against Trypanosoma brucei pteridine reductase 1 (TbPTR1) and its orthologs. This analysis is critical for evaluating its potential as a selective antiparasitic agent.
Pteridine reductase 1 (PTR1) is a vital enzyme in the folate biosynthesis pathway of trypanosomatid parasites, such as Trypanosoma brucei (the causative agent of African trypanosomiasis). As a component of the parasite's metabolic pathway that can salvage pteridines and folates, TbPTR1 provides a bypass to conventional dihydrofolate reductase (DHFR) inhibitors, making it a key target for novel drug development. An ideal antiparasitic drug would exhibit high selectivity for the parasite's enzyme over its human counterpart to minimize host toxicity. This guide focuses on the selectivity of cynaropicrin, a natural compound designated as inhibitor 2 in a key study, against TbPTR1.
Quantitative Inhibitory Activity
The inhibitory potential of cynaropicrin was assessed against the pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) of Trypanosoma brucei. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. At present, specific inhibitory data for cynaropicrin against human PTR1 (hPTR1) is not available in the public literature. However, human dihydrofolate reductase (hDHFR) can serve as a proxy for assessing selectivity against a relevant human enzyme in the folate pathway. Despite targeted searches, a direct IC50 value for cynaropicrin against hDHFR has not been identified. The available data on cytotoxicity against human cell lines is provided for context but is not directly comparable to enzymatic inhibition.
| Target Enzyme | Organism | Inhibitor | IC50 (µM) |
| Pteridine Reductase 1 (PTR1) | Trypanosoma brucei | Cynaropicrin (Inhibitor 2) | 12.4[1] |
| Dihydrofolate Reductase (DHFR) | Trypanosoma brucei | Cynaropicrin (Inhibitor 2) | 7.1 - 7.3[1] |
| Glioblastoma Cell Line (U-87 MG) | Human | Cynaropicrin (Inhibitor 2) | 24.4 (at 24h)[2] |
Experimental Protocols
The determination of IC50 values for TbPTR1 and TbDHFR inhibition by cynaropicrin was conducted using a spectrophotometric enzyme inhibition assay.
TbPTR1 and TbDHFR Inhibition Assay
This assay measures the enzymatic activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials:
-
Recombinant T. brucei PTR1 or DHFR enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate: Dihydrobiopterin (H2B) for PTR1 or Dihydrofolate (DHF) for DHFR
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cynaropicrin (Inhibitor 2) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: All reagents are prepared in the assay buffer. A stock solution of cynaropicrin is prepared in DMSO and then serially diluted to various concentrations.
-
Assay Reaction: The reaction mixture, containing the enzyme, NADPH, and the inhibitor at various concentrations, is pre-incubated in the wells of a 96-well plate.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (H2B for PTR1 or DHF for DHFR).
-
Measurement: The absorbance at 340 nm is measured kinetically over a specific period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the kinetic curve. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction containing no inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow and Metabolic Pathway
To better understand the experimental process and the biological context of TbPTR1, the following diagrams are provided.
References
Cross-Reactivity of TbPTR1 Inhibitor 2 with Leishmania PTR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of TbPTR1 inhibitor 2 against its primary target, Trypanosoma brucei pteridine reductase 1 (TbPTR1), and its cross-reactivity with the orthologous enzyme from Leishmania major (LmPTR1). Pteridine reductase 1 (PTR1) is a validated drug target in both trypanosomatids, as it plays a crucial role in the folate and biopterin salvage pathways essential for parasite survival. Understanding the cross-reactivity of inhibitors is vital for the development of broad-spectrum anti-parasitic drugs or, conversely, for designing species-specific inhibitors to minimize off-target effects.
Data Presentation: Inhibitory Activity
The inhibitory potential of this compound against both TbPTR1 and LmPTR1 has been quantified, with the half-maximal inhibitory concentrations (IC50) presented below. The data indicates that this compound, also identified as Compound 3a, exhibits comparable inhibitory activity against both enzymes in the low micromolar range.[1]
| Enzyme Target | Inhibitor | IC50 Value (µM)[1] |
| T. brucei PTR1 (TbPTR1) | This compound | 34.2 |
| L. major PTR1 (LmPTR1) | This compound | 32.9 |
Experimental Protocols
The determination of the inhibitory activity of this compound against both TbPTR1 and LmPTR1 was performed using a spectrophotometric enzyme inhibition assay. The following is a detailed methodology based on established protocols for pteridine reductase assays.
Pteridine Reductase 1 (PTR1) Enzyme Inhibition Assay
This assay measures the activity of PTR1 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a pteridine substrate.
Materials:
-
Recombinant purified TbPTR1 and LmPTR1 enzymes
-
This compound (Compound 3a)
-
NADPH (nicotinamide adenine dinucleotide phosphate)
-
6-Biopterin (pteridine substrate)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
DMSO (for dissolving the inhibitor)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the inhibitor by serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare solutions of NADPH and 6-biopterin in the assay buffer.
-
-
Enzyme Assay:
-
The assay is performed in a total volume of 200 µL in a 96-well plate.
-
To each well, add the following components in order:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for control wells)
-
Recombinant PTR1 enzyme (either TbPTR1 or LmPTR1)
-
-
Incubate the plate at room temperature for a pre-determined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, 6-biopterin, and the cofactor, NADPH.
-
Immediately place the plate in a spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the control (DMSO-treated) wells.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-reactivity assessment and the enzymatic reaction pathway.
Caption: Workflow for assessing the cross-reactivity of an inhibitor.
Caption: Pteridine Reductase 1 (PTR1) enzymatic reaction and inhibition.
References
Confirming the Binding Mode of TbPTR1 Inhibitor 2: A Comparative Guide
An objective comparison of the binding characteristics of TbPTR1 Inhibitor 2 against alternative inhibitors, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of the binding mode of a specific pteridine reductase 1 (PTR1) inhibitor from Trypanosoma brucei (TbPTR1), referred to as compound 2 in relevant literature. The binding characteristics of this inhibitor are compared with other known TbPTR1 inhibitors, including NP-13, NP-29, and compound 7. This comparison is based on crystallographic data and enzymatic inhibition assays, providing researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships of these compounds.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and its alternatives. This data is crucial for comparing the potency and binding affinity of these compounds.
| Inhibitor | IC50 (µM) | Ki (µM) | Data Source |
| Compound 2 (Cynaropicrin) | 12.4 | - | [1] |
| NP-13 | - | - | [2] |
| NP-29 | - | - | [2] |
| Compound 7 | - | - | [2] |
| 2,4-Diaminopyrimido[4,5-b]indol-6-ol (1) | - | low-micromolar | [3] |
| RUBi016 | 25.4 | - | [4] |
| RUBi004 | 9.6 | - | [4] |
| RUBi007 | 34.9 | - | [4] |
| RUBi014 | 14.6 | - | [4] |
| RUBi018 | 12.7 | - | [4] |
Note: IC50 and Ki values are highly dependent on assay conditions. Direct comparison should be made with caution when data is from different sources. The designation "compound 2" can refer to different molecules in different studies; in this guide, it primarily refers to the compound whose crystal structure in complex with TbPTR1 was determined in the cited literature[2]. The IC50 value for Cynaropicrin (also referred to as compound 2 in a separate study) is included for broader context[1].
Binding Mode Analysis from Crystallographic Data
High-resolution crystal structures of TbPTR1 in complex with various inhibitors provide invaluable insights into their binding modes.
Binding Mode of this compound:
The crystal structure of TbPTR1 in complex with NADPH/NADP+ and compound 2 has been determined at a resolution of 1.38 Å.[2] Compound 2 binds within the substrate-binding pocket. A key interaction is the π-sandwich stacking between the chromen-4-one core of the inhibitor, the nicotinamide ring of the cofactor, and the aromatic side chain of the Phe97 residue.[2] The orientation of compound 2 in the active site is similar to that of another inhibitor, NP-13, with its bicyclic core directed towards the opposite side of the cavity relative to NP-29.[2]
Comparison with Alternative Inhibitors:
-
Compound 7: This inhibitor adopts the exact same pose as compound 2, making identical interactions with the enzyme and cofactor. The only notable difference is a steric repulsion from an additional hydroxyl group on compound 7, which causes a slight movement (approximately 1.4 Å) of the Trp221 side chain.[2]
-
NP-13: The binding orientation of NP-13 is similar to that of compound 2. However, due to greater steric hindrance from its substituents, the entire molecule is slightly rearranged, involving a rotation of about 35° of its bicyclic core compared to compound 2.[2] This allows the Trp221 side chain to remain in a position similar to that observed in the TbPTR1-compound 2 complex.[2]
-
NP-29: In contrast to compound 2 and NP-13, the chromen-4-one core of NP-29 binds in the biopterin binding pocket but is oriented differently. The ligand is stabilized by a network of hydrogen bonds involving the cofactor and surrounding residues.[2]
These structural comparisons highlight how small chemical modifications can alter the specific interactions and overall orientation of inhibitors within the TbPTR1 active site, which in turn influences their inhibitory activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of TbPTR1 inhibitors.
1. X-ray Crystallography for Determining Inhibitor Binding Mode:
This protocol outlines the general steps for obtaining a crystal structure of TbPTR1 in complex with an inhibitor.
Protocol Steps:
-
Protein Expression and Purification: Recombinant TbPTR1 is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified TbPTR1 is mixed with the inhibitor and the cofactor NADPH. This mixture is then subjected to crystallization trials using methods such as vapor diffusion.
-
Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron facility, to obtain diffraction data.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. The structure is then solved using molecular replacement, followed by iterative cycles of model building and refinement to yield an accurate atomic model of the binding mode.[5]
2. Enzyme Inhibition Assay:
This protocol describes a spectrophotometric assay to determine the inhibitory potency (e.g., IC50) of compounds against TbPTR1.
Protocol Steps:
-
Assay Setup: The reaction is typically performed in a multi-well plate. Each well contains the assay buffer, a fixed concentration of TbPTR1, and varying concentrations of the inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH and a suitable substrate (e.g., dihydrobiopterin).
-
Data Acquisition: The progress of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. This is measured over a set period using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.
Signaling Pathway and Logical Relationships
The inhibition of TbPTR1 is a key strategy for disrupting the folate and pteridine metabolism in Trypanosoma brucei. This pathway is crucial for the synthesis of essential precursors for DNA and other vital cellular components.
Trypanosoma brucei can utilize both dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) to produce tetrahydrofolate (THF), an essential cofactor.[1][3] PTR1 provides a bypass mechanism for the inhibition of DHFR, making dual inhibition of both enzymes a promising therapeutic strategy.[3][6] this compound, by blocking the activity of PTR1, disrupts this critical metabolic pathway, leading to parasite death. The essentiality of PTR1 for the survival of T. brucei has been demonstrated through genetic studies.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Biological Evaluation of Novel Inhibitors of Trypanosoma brucei Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of TbPTR1 Inhibitors with Trypanocidal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic strategies against Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, is a critical global health priority. One promising avenue of research is the inhibition of T. brucei pteridine reductase 1 (TbPTR1), an enzyme crucial for the parasite's folate and pteridine salvage pathway. TbPTR1 provides a bypass mechanism for resistance to dihydrofolate reductase (DHFR) inhibitors, a class of antifolate drugs. Consequently, the co-administration of TbPTR1 inhibitors with other trypanocidal agents holds the potential for synergistic interactions, enhancing therapeutic efficacy and combating drug resistance.
This guide provides a comparative analysis of the synergistic potential of TbPTR1 inhibitors with other trypanocidal drugs, based on available experimental data. It outlines the experimental protocols used to assess these interactions and visualizes the underlying biochemical pathways.
Synergy with Antifolates (DHFR Inhibitors)
The most extensively studied synergistic interactions of TbPTR1 inhibitors are with antifolates, specifically DHFR inhibitors. The rationale for this combination is to simultaneously block both the primary folate synthesis pathway (targeted by DHFR inhibitors) and the salvage pathway (mediated by TbPTR1), leading to a more potent anti-trypanosomal effect.
Quantitative Data on Synergistic and Antagonistic Interactions
A key study investigated the in vitro interactions between several novel TbPTR1 inhibitors (designated as RUBi compounds) and the known T. brucei DHFR inhibitor, WR99210. The half-maximal inhibitory concentrations (IC50) for the individual compounds and their combinations were determined, and the nature of their interaction was assessed using isobologram analysis.
| TbPTR1 Inhibitor | IC50 (µM) of TbPTR1 Inhibitor Alone | Interaction with WR99210 (TbDHFR Inhibitor) |
| RUBi004 | 9.6 ± 3.2 | Moderate to Strong Antagonism |
| RUBi007 | 34.9 ± 17.1 | Moderate to Strong Antagonism |
| RUBi014 | 14.6 ± 9.9 | Moderate to Strong Antagonism |
| RUBi018 | 12.7 ± 3.7 | Moderate to Strong Antagonism |
| RUBi016 | 25.4 ± 4.7 | Additive Effect |
Note: The antagonism observed with RUBi004, RUBi007, RUBi014, and RUBi018 suggests that these compounds might also possess some inhibitory activity against TbDHFR, leading to a competitive or overlapping effect rather than a synergistic one. The additive effect of RUBi016 indicates that the combined effect is equal to the sum of their individual effects.
Synergy with Other Trypanocidal Drugs: A Knowledge Gap
Extensive literature searches did not yield any published experimental data on the synergistic, additive, or antagonistic interactions of TbPTR1 inhibitors with other major classes of trypanocidal drugs, including:
-
Nifurtimox (a nitroderivative)
-
Eflornithine (an ornithine decarboxylase inhibitor)
-
Melarsoprol (an arsenical)
This represents a significant gap in the current understanding of the full therapeutic potential of TbPTR1 inhibitors and highlights a critical area for future research. Investigating these combinations could unveil novel and more effective treatment regimens for HAT.
Signaling Pathways and Experimental Workflows
Folate and Pteridine Metabolism in Trypanosoma brucei
The following diagram illustrates the central role of TbPTR1 in the folate and pteridine salvage pathway and its relationship with DHFR, the target of antifolate drugs.
Caption: Folate and Pteridine Metabolism in T. brucei.
Experimental Workflow for Synergy Determination
The following diagram outlines the typical workflow for assessing the synergistic effects of drug combinations against T. brucei in vitro.
Caption: Workflow for in vitro synergy testing.
Experimental Protocols
In Vitro Trypanosome Growth Inhibition Assay
This protocol is used to determine the IC50 values of individual compounds and their combinations.
-
Parasite Culture: Bloodstream form Trypanosoma brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Drug Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium.
-
Assay Setup: In a 96-well plate, parasites are seeded at a specific density (e.g., 2 x 10^4 cells/mL). The drug dilutions are added to the wells, including controls with no drug and drug solvent alone. For combination studies, a matrix of concentrations of both drugs is prepared.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using a metabolic indicator such as resazurin. Resazurin is added to each well and incubated for a few hours. Viable cells reduce resazurin to the fluorescent resorufin, which can be quantified using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the untreated controls. The IC50 values are then calculated by fitting the dose-response data to a suitable sigmoidal model using graphing software.
Isobologram Analysis for Synergy Determination
Isobologram analysis is a widely accepted method for evaluating the nature of drug interactions.
-
Determine IC50 Values: The IC50 values for each drug (Drug A and Drug B) are determined individually as described above.
-
Plot the Axes: A graph is created with the concentration of Drug A on the x-axis and the concentration of Drug B on the y-axis.
-
Mark Individual IC50s: The IC50 value of Drug A is marked on the x-axis, and the IC50 value of Drug B is marked on the y-axis.
-
Draw the Line of Additivity: A straight line is drawn connecting the two IC50 points. This line represents all the concentration pairs of Drug A and Drug B that would produce an additive effect.
-
Determine Combination IC50s: The IC50 values for the drugs in combination at various fixed ratios (e.g., 1:1, 1:3, 3:1 of their individual IC50s) are experimentally determined.
-
Plot Combination Data: The concentrations of Drug A and Drug B in the inhibitory combinations are plotted on the isobologram.
-
Interpret the Results:
-
Synergy: If the plotted points for the drug combinations fall significantly below the line of additivity.
-
Additive Effect: If the points fall on or very close to the line of additivity.
-
Antagonism: If the points fall significantly above the line of additivity.
-
The Fractional Inhibitory Concentration (FIC) index can also be calculated to quantify the interaction: FIC Index = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)
-
FIC Index < 0.5: Synergy
-
0.5 ≤ FIC Index ≤ 4.0: Additive or indifferent
-
FIC Index > 4.0: Antagonism
Conclusion
The inhibition of TbPTR1 is a promising strategy for the development of new anti-trypanosomal therapies, particularly in combination with DHFR inhibitors. The available data demonstrates the potential for both antagonistic and additive interactions, highlighting the importance of careful compound selection and characterization. A significant knowledge gap exists regarding the interaction of TbPTR1 inhibitors with other classes of trypanocidal drugs such as nifurtimox, eflornithine, and melarsoprol. Further research in this area is crucial to fully exploit the potential of TbPTR1 inhibition in combination therapies for Human African Trypanosomiasis.
Comparative Analysis of Flavonol-Based TbPTR1 Inhibitors: A Guide for Researchers
For Immediate Release
This guide presents a comparative analysis of a series of flavonol-based inhibitors targeting Trypanosoma brucei Pteridine Reductase 1 (TbPTR1), a key enzyme in the parasite's folate metabolism pathway. The data and protocols summarized herein are derived from the study by Borsari et al. (2016), "Profiling of Flavonol Derivatives for the Development of Antitrypanosomatidic Drugs." This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) and experimental methodologies related to these compounds.
Quantitative Analysis of TbPTR1 Inhibition
The inhibitory activity of the synthesized flavonol derivatives against TbPTR1 was determined using a spectrophotometric assay. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in Table 1. The data highlights key structural modifications that influence inhibitory potency.
| Compound | R3 | R5 | R6 | R7 | R2' | R3' | R4' | R5' | TbPTR1 IC50 (µM)[1][2] |
| 1 | OH | H | H | H | H | H | H | H | 12.8 ± 1.2 |
| 2 | OH | H | OH | H | H | OH | H | H | 5.4 ± 0.5 |
| 3 | OH | H | H | OH | H | OH | H | H | 10.2 ± 0.9 |
| 4 | OH | H | OMe | H | H | OH | H | H | 7.1 ± 0.6 |
| 5 | OH | H | OH | H | H | H | OH | H | 21.3 ± 2.5 |
| 6 | OH | H | H | OH | H | H | OH | H | 15.8 ± 1.8 |
| 7 | OH | H | OH | H | H | OH | OH | H | 8.9 ± 0.7 |
| 8 | OH | H | H | OH | H | OH | OH | H | 11.5 ± 1.3 |
| 9 | OH | H | OH | H | OMe | H | H | H | 18.7 ± 2.1 |
| 10 | OH | H | H | OH | OMe | H | H | H | 25.4 ± 3.0 |
| 11 | OH | H | OH | H | H | OMe | H | H | 6.8 ± 0.4 |
| 12 | OH | H | H | OH | H | OMe | H | H | 9.7 ± 1.1 |
| 13 | OH | H | OMe | H | H | H | OMe | H | 14.2 ± 1.5 |
Table 1: Structure-Activity Relationship of Flavonol Derivatives as TbPTR1 Inhibitors. The IC50 values represent the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
A detailed description of the key experimental methodologies employed in the evaluation of the flavonol-based TbPTR1 inhibitors is provided below.
Cloning, Expression, and Purification of Recombinant TbPTR1
The gene encoding for TbPTR1 was cloned into a suitable expression vector and transformed into E. coli for protein production. The detailed protocol is as follows:
-
Gene Amplification: The TbPTR1 gene was amplified by PCR from T. brucei genomic DNA.
-
Vector Ligation: The amplified PCR product was ligated into a pET series expression vector containing a hexahistidine (6xHis) tag for purification.
-
Transformation: The ligation product was transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A single colony was used to inoculate a large-scale culture. Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reached a specific optical density.
-
Cell Lysis and Purification: The bacterial cells were harvested by centrifugation and lysed. The 6xHis-tagged TbPTR1 was purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Protein Characterization: The purity and concentration of the recombinant protein were determined by SDS-PAGE and a Bradford protein assay, respectively.
TbPTR1 Enzymatic Assay
The inhibitory activity of the compounds was assessed by monitoring the oxidation of NADPH to NADP+ at 340 nm using a spectrophotometer.
-
Reaction Mixture Preparation: The standard reaction mixture contained Tris-HCl buffer (pH 7.5), NADPH, and the substrate dihydrobiopterin.
-
Inhibitor Addition: The test compounds, dissolved in DMSO, were added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction was initiated by the addition of purified recombinant TbPTR1.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, was monitored over time.
-
Data Analysis: The initial reaction velocities were calculated from the linear portion of the reaction curve. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the key workflows and pathways discussed in this guide.
References
Validating the On-Target Effect of TbPTR1 Inhibitors in Trypanosoma brucei: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effect of pteridine reductase 1 (PTR1) inhibitors in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). We will use the well-characterized inhibitor, pyrimethamine, as a primary example and compare its performance with other known inhibitors. This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the design and execution of robust on-target validation studies.
Introduction to TbPTR1 and its Inhibition
Pteridine reductase 1 (TbPTR1) is a key enzyme in the folate and pteridine salvage pathway of Trypanosoma brucei. This pathway is essential for the parasite's survival as it is auxotrophic for folates and pterins, which are vital for DNA synthesis and other metabolic processes. TbPTR1 provides a metabolic bypass to dihydrofolate reductase (DHFR), the target of many antifolate drugs. Therefore, dual inhibition of both TbPTR1 and TbDHFR is considered a promising strategy for the development of novel anti-trypanosomal therapies.
Pyrimethamine, a known antifolate drug, has been shown to be a potent dual inhibitor of both TbPTR1 and the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) in T. brucei. Validating that a compound like pyrimethamine engages its intended target within the complex cellular environment of the parasite is crucial for its development as a therapeutic agent.
Comparative Analysis of TbPTR1 Inhibitors
The following table summarizes the in vitro efficacy of pyrimethamine and alternative inhibitors against TbPTR1, TbDHFR-TS, and whole T. brucei parasites.
| Compound | Target(s) | TbPTR1 IC50 (nM) | TbDHFR-TS IC50 (nM) | T. brucei EC50 (µM) |
| Pyrimethamine | TbPTR1 & TbDHFR-TS | 90 | 45 | 17.3 |
| Cycloguanil | TbPTR1 & TbDHFR-TS | 31,600 | 256 | > 25 |
| Methotrexate | TbPTR1 & TbDHFR-TS | 230 | 70.4 | 23.3 |
| Quercetin | TbHK1, TbHsp70.c | Not Reported for TbPTR1 | Not Applicable | 7.52 |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro. EC50 (half-maximal effective concentration) values represent the concentration of a drug that gives a half-maximal response, in this case, inhibition of T. brucei growth. Lower values indicate higher potency. Data for quercetin is included for comparison as a compound with known anti-trypanosomal activity but with different primary targets.
Experimental Protocols for On-Target Validation
Validating the on-target effect of a TbPTR1 inhibitor in T. brucei involves a multi-faceted approach, combining enzymatic assays, cellular target engagement assays, and whole-cell viability assays.
TbPTR1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TbPTR1.
Principle: The activity of TbPTR1 is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
Materials:
-
Recombinant purified TbPTR1 enzyme
-
NADPH
-
Substrate (e.g., biopterin or dihydrobiopterin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., pyrimethamine) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the substrate in each well of the microplate.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control (background).
-
Initiate the reaction by adding the purified TbPTR1 enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.
Principle: T. brucei cells are treated with the inhibitor, and then subjected to a heat gradient. The inhibitor-bound TbPTR1 will be more resistant to thermal denaturation and will remain soluble at higher temperatures compared to the unbound protein. The amount of soluble TbPTR1 at different temperatures is then quantified, typically by Western blotting.
Materials:
-
Trypanosoma brucei bloodstream form (BSF) culture
-
Culture medium (e.g., HMI-9)
-
Test compounds (e.g., pyrimethamine) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody specific for TbPTR1
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Culture T. brucei BSF to the desired density.
-
Treat the cells with the test compound at various concentrations or a single high concentration for a defined period (e.g., 1 hour). Include a DMSO-only control.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-TbPTR1 antibody.
-
Quantify the band intensities to generate a thermal stability curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Trypanosoma brucei Cell Viability Assay
This assay determines the effect of the inhibitor on the growth and viability of whole T. brucei parasites.
Principle: The metabolic activity of viable cells is measured using a redox indicator dye, such as resazurin. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
Trypanosoma brucei BSF culture
-
Culture medium (e.g., HMI-9)
-
Test compounds (e.g., pyrimethamine) dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Seed T. brucei BSF at a low density (e.g., 1 x 10^4 cells/mL) into the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control and a no-cell control (background).
-
Incubate the plates for 48-72 hours under appropriate culture conditions (e.g., 37°C, 5% CO2).
-
Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence and plot the percentage of cell viability against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Workflow and Pathway
To better understand the experimental logic and the biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating TbPTR1 inhibitors.
Caption: Simplified Folate and Pteridine salvage pathway in T. brucei.
Conclusion
Validating the on-target effects of TbPTR1 inhibitors is a critical step in the drug discovery pipeline for Human African Trypanosomiasis. By employing a combination of enzymatic assays, cellular thermal shift assays, and whole-cell viability assays, researchers can confidently establish a compound's mechanism of action. The data and protocols presented in this guide offer a framework for the systematic evaluation of TbPTR1 inhibitors, facilitating the identification and development of novel and effective treatments for this devastating disease. The dual inhibitory nature of compounds like pyrimethamine highlights a promising therapeutic strategy that warrants further investigation.
Safety Operating Guide
Proper Disposal of TbPTR1 Inhibitor 2: A Step-by-Step Guide for Laboratory Personnel
For Immediate Release
Researchers and laboratory professionals now have access to a comprehensive guide outlining the proper disposal procedures for TbPTR1 inhibitor 2, a pteridine-based enzyme inhibitor with anti-parasitic properties. This guide provides essential safety and logistical information, ensuring the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and complying with waste disposal regulations.
This compound should be managed as chemical waste and disposed of through a licensed hazardous waste disposal company. Chemical inactivation may be a viable option for liquid waste containing this inhibitor, but it should only be performed by trained personnel in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Skin and Body Protection | Laboratory coat | Fully buttoned |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If aerosolization is possible, a fume hood should be used. |
Disposal Procedures for Solid Waste
Solid waste contaminated with this compound, such as pipette tips, contaminated gloves, and empty vials, must be segregated and disposed of as chemical waste.
Experimental Protocol: Solid Waste Disposal
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
Disposal Procedures for Liquid Waste
Liquid waste containing this compound, such as unused solutions or experimental residues, requires careful handling and disposal. Chemical inactivation can be considered for aqueous solutions, followed by disposal as hazardous waste.
Experimental Protocol: Liquid Waste Disposal and Inactivation
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Chemical Inactivation (for aqueous solutions):
-
Caution: This procedure should be performed in a chemical fume hood by personnel trained in handling hazardous chemicals.
-
While specific degradation data for this compound is not available, a general method for the degradation of some pteridine derivatives and other enzyme inhibitors involves treatment with a strong base.
-
Slowly add a 1M sodium hydroxide (NaOH) solution to the liquid waste while stirring continuously. The final concentration of NaOH should be sufficient to raise the pH of the solution significantly.
-
Allow the mixture to react for a minimum of 24 hours to facilitate the degradation of the inhibitor.
-
-
Neutralization (if applicable): If the solution is basic after inactivation, neutralize it by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: Even after inactivation, the resulting solution should be collected in a hazardous waste container and disposed of through a licensed environmental waste management company.
Spill and Decontamination Procedures
In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.
Experimental Protocol: Spill Decontamination
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material (e.g., spill pillows, absorbent pads) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.
-
Decontamination:
-
Wearing appropriate PPE, clean the spill area with a detergent solution and water.
-
For a final decontamination step, wipe the area with a 70% ethanol solution.
-
-
Waste Disposal: Collect all contaminated materials (absorbent pads, paper towels, gloves, etc.) in a designated hazardous waste container and dispose of it according to the solid waste disposal procedures outlined above.
Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides researchers with the necessary information to safely manage and dispose of this compound. By following these procedures, laboratories can ensure a safe working environment and maintain compliance with all applicable regulations.
Personal protective equipment for handling TbPTR1 inhibitor 2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TbPTR1 inhibitor 2 in a research environment. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the substance's Safety Data Sheet (SDS).[1]
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Must conform to EU standard EN 166 or US NIOSH standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and an impervious lab coat or flame-retardant clothing. | Gloves should be inspected before use and comply with EU Directive 89/686/EEC and standard EN 374.[2] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | Work must be conducted in a well-ventilated area.[1][2] |
| Footwear | Chemical-resistant, steel-toed boots or shoes. | Recommended for general laboratory safety.[2] |
Operational and Handling Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[2]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling the compound.[2]
Storage:
-
Container: Store in a tightly closed container in a dry and cool place.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
First-Aid Measures
In the event of exposure, follow these immediate first-aid measures as outlined in the Safety Data Sheet.[1]
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| In Case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Spill and Disposal Plan
Proper containment of spills and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.
Spill Response:
-
Evacuate personnel to safe areas and ensure adequate ventilation.
-
Prevent further leakage or spillage if it is safe to do so.
-
Avoid dust formation.
-
Use personal protective equipment, including chemical-impermeable gloves.
-
Collect the spilled material using spark-proof tools and explosion-proof equipment.
-
Promptly dispose of the collected material in accordance with appropriate laws and regulations.[1]
Waste Disposal:
-
Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.[2]
-
Disposal Method: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Do not let the chemical enter drains.[1]
-
Segregation: Chemical waste should be segregated based on compatibility. Do not mix with incompatible waste streams.[3][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

